molecular formula C10H19NO B2548607 1-Piperidin-1-ylpentan-3-one CAS No. 4405-00-9

1-Piperidin-1-ylpentan-3-one

Cat. No.: B2548607
CAS No.: 4405-00-9
M. Wt: 169.268
InChI Key: GRFNSRAUMQHCMG-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylpentan-3-one is a specialized piperidine derivative offered as a key chemical building block for research and development. The piperidine ring is a fundamental scaffold in medicinal chemistry, featured in more than twenty classes of pharmaceuticals and over 70 FDA-approved medications . This structural motif is prized for its ability to fine-tune critical physicochemical properties of a molecule, such as pKa and logP, which can directly influence absorption, distribution, metabolism, and excretion (ADME) profiles . As a versatile intermediate, this compound provides researchers with a platform for chemical exploration. Its structure allows for further synthetic modifications at both the nitrogen atom of the piperidine ring and the ketone group, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies . Piperidine derivatives are extensively investigated for a wide spectrum of therapeutic areas, and their incorporation into drug candidates can lead to enhanced biological activity, improved selectivity for target proteins, and better overall pharmacokinetic properties . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

1-piperidin-1-ylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNSRAUMQHCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4405-00-9
Record name 1-(piperidin-1-yl)pentan-3-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-Piperidin-1-ylpentan-3-one: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidin-1-ylpentan-3-one is a synthetic organic compound belonging to the class of β-amino ketones, also known as Mannich bases. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its members.[1][2] The structure of this compound incorporates a piperidine ring, a common scaffold in many pharmaceuticals, connected to a pentan-3-one moiety.[3] This unique combination of a cyclic amine and a ketone functional group suggests potential for diverse chemical reactivity and biological interactions.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, drawing upon available data and established principles of organic and medicinal chemistry.

Chemical Structure and Properties

The chemical identity of this compound is defined by its molecular structure and associated physicochemical properties.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 1-(Piperidin-1-yl)pentan-3-one

  • Molecular Formula: C₁₀H₁₉NO[4]

  • Molecular Weight: 169.26 g/mol

  • CAS Number: 88745-67-9

  • SMILES: CCC(=O)CCN1CCCCC1[4]

  • InChI: InChI=1S/C10H19NO/c1-2-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3[4]

Physicochemical Properties

While experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted/Estimated ValueNotes and Rationale
Physical State Likely a liquid at room temperatureBased on the relatively low molecular weight and lack of extensive hydrogen bonding capabilities (apart from the carbonyl oxygen).
Boiling Point ~220–240°CEstimated for a C10 aliphatic amine derivative.[5] The presence of the polar ketone group would likely increase the boiling point compared to a simple alkylpiperidine.
Melting Point Not readily availableWould require experimental determination.
Solubility Moderately soluble in organic solvents. Limited solubility in water.The piperidine and alkyl chain contribute to lipophilicity, while the ketone and nitrogen atom provide some polarity.
pKa Estimated to be around 8-9The piperidine nitrogen is basic. The exact value would be influenced by the electron-withdrawing effect of the keto group.
Structural Visualization

The 2D chemical structure of this compound is presented below.

Caption: 2D structure of 1-(Piperidin-1-yl)pentan-3-one.

Synthesis of this compound

The most common and direct method for the synthesis of β-amino ketones like this compound is the Mannich reaction .[6][7] This is a three-component condensation reaction involving an active hydrogen compound (a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[8]

General Mannich Reaction Protocol

For the synthesis of this compound, the reactants would be:

  • Active Hydrogen Compound: Diethyl ketone (pentan-3-one)

  • Aldehyde: Formaldehyde (or its equivalent, paraformaldehyde)

  • Secondary Amine: Piperidine

The reaction is typically acid-catalyzed. The general steps are as follows:

  • Formation of the Eschenmoser's salt precursor: The amine (piperidine) reacts with the aldehyde (formaldehyde) to form an iminium ion.

  • Enolization of the ketone: The ketone (pentan-3-one) tautomerizes to its enol form.

  • Nucleophilic attack: The enol attacks the iminium ion.

  • Deprotonation: A final deprotonation step yields the β-amino ketone.

Illustrative Synthetic Workflow

G cluster_reactants Reactants Pentanone Pentan-3-one Reaction Mannich Reaction (Acid Catalyst, Heat) Pentanone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Piperidine Piperidine Piperidine->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound via the Mannich reaction.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show signals corresponding to the different proton environments in the molecule.

  • Piperidine ring protons: A complex multiplet in the region of δ 1.4-1.7 ppm (for the C3, C4, and C5 methylene groups) and a multiplet around δ 2.4-2.6 ppm (for the C2 and C6 methylene groups adjacent to the nitrogen).

  • Ethyl group protons: A triplet at approximately δ 1.0 ppm (CH₃) and a quartet around δ 2.4 ppm (CH₂ adjacent to the carbonyl).

  • Methylene protons adjacent to the nitrogen and carbonyl: Two triplets around δ 2.7-2.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for each of the 10 carbon atoms.

  • Piperidine ring carbons: Signals for the carbons adjacent to the nitrogen (C2, C6) would appear around δ 54 ppm, while the other ring carbons (C3, C4, C5) would be in the δ 24-26 ppm region.

  • Carbonyl carbon: A characteristic downfield signal in the range of δ 205-220 ppm.[9]

  • Alkyl chain carbons: The methylene carbon of the ethyl group would be around δ 36 ppm, and the methyl carbon around δ 8 ppm. The methylene carbons between the nitrogen and the carbonyl group would appear in the δ 40-55 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl group.

  • C=O stretch: A strong, sharp peak in the region of 1710-1725 cm⁻¹, characteristic of an aliphatic ketone.[10]

  • C-H stretch: Multiple peaks in the 2850-3000 cm⁻¹ region due to the stretching of sp³ C-H bonds in the piperidine ring and alkyl chain.[10]

  • C-N stretch: A medium intensity band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 169.[4]

  • Major Fragmentation Pathways:

    • Alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, leading to the loss of an ethyl radical and formation of a fragment at m/z = 140.

    • Cleavage at the C-C bond alpha to the carbonyl group, resulting in an acylium ion [CH₃CH₂CO]⁺ at m/z = 57.[11][12] This is often a prominent peak for ketones.

    • Loss of the piperidine ring to give a fragment at m/z = 85.

Potential Pharmacological and Biological Activities

As a β-amino ketone, this compound is a member of a class of compounds with a broad spectrum of reported biological activities.[1] While specific studies on this exact molecule are limited, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Central Nervous System (CNS) Activity

The piperidine moiety is a well-known scaffold in many CNS-active drugs.[3] Compounds containing this ring system have shown affinity for various receptors in the brain, including sigma receptors, and have been investigated for their potential as antipsychotics, antidepressants, and neuroprotective agents.[13]

Antimicrobial and Antifungal Activity

Mannich bases are known to possess antimicrobial and antifungal properties.[6] The presence of the basic nitrogen atom and the overall lipophilicity of the molecule can facilitate its interaction with and disruption of microbial cell membranes.

Anticancer Activity

Certain β-amino ketones have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of action can vary but may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

Safety and Toxicology

Detailed toxicological data for this compound is not available. However, based on the general properties of piperidine and related amines, it should be handled with appropriate care in a laboratory setting. Piperidine itself is a corrosive and flammable liquid.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible β-amino ketone with a chemical structure that suggests a range of potential biological activities. While experimental data on its specific properties and pharmacological profile are currently limited, its structural relationship to known bioactive molecules, particularly those containing the piperidine scaffold, makes it a compound of interest for further investigation in drug discovery and development. Future research should focus on its detailed synthesis and purification, comprehensive spectroscopic characterization, and systematic evaluation of its biological activities and toxicological profile.

References

  • Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science, 16(5), 59-70.
  • de la Figuera, N., et al. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Advances, 11(54), 34183-34201.
  • No Brain Too Small. CHEMISTRY Sample Task Mass Spec IR Wavenumber cm-1.
  • PubChem. 1-(piperidin-1-yl)pentan-3-one. Available from: [Link]

  • Li, J., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
  • Wang, Y., et al. (2019). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Organic & Biomolecular Chemistry, 17(3), 566-574.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Kaur, H., et al. (2024). β-Amino Ketones – Synthesis and Biological Significances. AWS.
  • Wang, X., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2963-2973.
  • Al-Ostoot, F. H., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24691-24713.
  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(10), 1937-1947.
  • Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. Available from: [Link]

  • Roman, G., et al. (2001). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Revue Roumaine de Chimie, 46(4), 419-426.
  • Novikov, M. S., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3496.
  • El-Sayed, M. A. A., et al. (2025). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 15(1), 1-17.
  • Pandiarajan, K., et al. (1985). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 23(4), 266-270.
  • Chapleo, C. B., et al. (1983). β-Amino ketones. Synthesis and some biological activities in mice of 3,3-dialkyl-1,2,3,4-tetrahydro-4-quinolinones and related Mannich bases. Journal of Medicinal Chemistry, 26(6), 823-831.
  • PubChem. 1-(3-Aminopiperidin-1-yl)pentan-1-one. Available from: [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • Kaur, H., et al. (2024). 𝛽 -Amino Ketones – Synthesis and Biological Significance. IntechOpen.
  • Salomone, A., et al. (2020). Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. Analytical and Bioanalytical Chemistry, 412(25), 6843-6855.
  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available from: [Link]

  • Anandan, S. K., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988.
  • Kavanagh, P., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 696-706.
  • Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(18), 4233.
  • StudySmarter. 13C NMR.
  • Chegg. The following spectra are of 3-Pentanone: In a table, list the pertinent peaks obtained in the IR spectrum of the unknown. Include the shape of the. Available from: [Link]

Sources

Molecular weight and formula of 1-Piperidin-1-ylpentan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 1-Piperidin-1-ylpentan-3-one , a tertiary amine ketone derivative. It is structured to serve drug development professionals requiring precise physicochemical data, synthesis protocols, and mechanistic insights.

Physicochemical Core & Identity

This compound is a


-amino ketone, structurally characterized by a diethyl ketone (3-pentanone) backbone functionalized with a piperidine ring at the terminal position.[1] It belongs to the class of Mannich bases, often utilized as pharmacophore scaffolds or reactive intermediates (pro-drugs) capable of releasing 

-unsaturated ketones via retro-Michael elimination.
Molecular Identity Table
PropertyValuePrecision Note
IUPAC Name 1-(Piperidin-1-yl)pentan-3-oneSystematic nomenclature
Molecular Formula C₁₀H₁₉NO Confirmed stoichiometry
Molecular Weight 169.27 g/mol Average mass (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Monoisotopic Mass 169.1467 Da Essential for High-Res MS (HRMS) validation
LogP (Predicted) 1.2 ± 0.3Moderate lipophilicity; CNS penetrant potential
pKa (Predicted) ~9.2Basic nitrogen; exists as cation at physiological pH
H-Bond Acceptors 2Carbonyl (O) and Tertiary Amine (N)
H-Bond Donors 0Aprotic structure
Structural Visualization

The following diagram illustrates the connectivity and the key electrophilic/nucleophilic sites within the molecule.

Structure Figure 1: Structural Segmentation of this compound Pip Piperidine Ring (Lipophilic/Basic) Linker Ethylene Linker (-CH2-CH2-) Pip->Linker N-C Bond Ketone Ketone Core (C=O) Linker->Ketone C-C Bond Ethyl Ethyl Tail (-CH2-CH3) Ketone->Ethyl C-C Bond

Synthesis & Manufacturing Protocol

While Mannich reactions (Ketone + Formaldehyde + Amine) are the historical route for this class, they often suffer from regioselectivity issues when using asymmetric ketones like 2-butanone (yielding mixtures of C1 and C3 substitution).

The Superior Protocol: Michael Addition For high-purity synthesis of the linear 1-isomer , the Michael addition of piperidine to ethyl vinyl ketone (1-penten-3-one) is the industry-standard method. This route guarantees regiocontrol, preventing branched byproducts.

Reagents & Materials[6]
  • Substrate: Ethyl Vinyl Ketone (EVK) [CAS: 1629-58-9] - Caution: Lachrymator, store cold.

  • Nucleophile: Piperidine [CAS: 110-89-4] - Distilled over KOH prior to use.

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

  • Catalyst: None usually required; mild Lewis acid (e.g., CeCl₃) can accelerate kinetics if sterically hindered.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 50 mL of anhydrous DCM under nitrogen atmosphere.

  • Addition: Add Ethyl Vinyl Ketone (10 mmol, 1.0 equiv) and cool to 0°C to suppress polymerization.

  • Reaction: Dropwise add Piperidine (10.5 mmol, 1.05 equiv) over 15 minutes. The slight excess ensures complete consumption of the electrophilic EVK.

  • Incubation: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to remove trace acid/stabilizers.

    • Wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography on neutral alumina (Silica is too acidic and may cause degradation/elimination).

Reaction Mechanism (DOT)

Mechanism Figure 2: Michael Addition Mechanism for Regioselective Synthesis Step1 1. Nucleophilic Attack Piperidine lone pair attacks beta-carbon of EVK Step2 2. Enolate Intermediate Formation of transient enolate species Step1->Step2 Michael Addition Step3 3. Proton Transfer Enolate abstracts proton (from solvent/amine) Step2->Step3 Tautomerization Product Final Product This compound Step3->Product

Characterization & Self-Validating Logic

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. This serves as a self-validating system: if these peaks are absent, the synthesis has failed or the product has degraded.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Logic
1.05 ppm Triplet (t)3H-CH₂-CH₃ Terminal methyl of the ethyl group.
1.40 - 1.60 ppm Multiplet (m)6HPip-H3, H4, H5Internal methylene protons of the piperidine ring.
2.42 ppm Quartet (q)2H-CH₂ -CH₃Methylene alpha to ketone (ethyl side).
2.30 - 2.50 ppm Broad m4HPip-H2, H6Alpha-protons of piperidine (deshielded by Nitrogen).
2.60 ppm Triplet (t)2H-C(=O)-CH₂ -Alpha-methylene (linker side).
2.75 ppm Triplet (t)2H-CH₂ -NBeta-methylene (linker side); diagnostic of Michael adduct.
Mass Spectrometry (ESI-MS)
  • Parent Ion: [M+H]⁺ observed at m/z 170.15.

  • Fragmentation Pattern:

    • m/z 84: The base peak typically corresponds to the piperidinium ion (C₅H₁₀N⁺), formed via cleavage of the C-N bond.

    • m/z 140: Loss of the ethyl group (alpha-cleavage).

Applications in Drug Discovery[5][7][8]

Scaffold for Central Nervous System (CNS) Agents

The 1-piperidinyl-pentan-3-one motif is a structural homolog to several high-affinity sigma receptor ligands and anticholinergic agents. The lipophilic piperidine ring combined with a polar ketone linker allows for effective crossing of the Blood-Brain Barrier (BBB).

Pro-Drug Capabilities (Retro-Michael)

Under physiological conditions (pH 7.4) or specific enzymatic catalysis, this Mannich base can undergo a retro-Michael reaction , slowly releasing:

  • Piperidine (free amine).

  • Ethyl Vinyl Ketone (EVK) : A potent electrophile that can alkylate cysteine residues in target proteins (e.g., glutathione S-transferase or specific kinases). This "warhead" strategy is utilized in covalent inhibitor design to target cysteines in non-catalytic sites.

Applications Figure 3: Dual Pharmacological Pathways cluster_0 Pathway A: Direct Binding cluster_1 Pathway B: Retro-Michael Activation Compound This compound Receptor Sigma-1 / Sigma-2 Receptors Compound->Receptor Enone Release of Ethyl Vinyl Ketone (Reactive Electrophile) Compound->Enone pH / Enzyme Effect1 Neuromodulation / Analgesia Receptor->Effect1 Covalent Covalent Modification of Cysteine Residues Enone->Covalent

[4][5][6][8][9][10][11]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13224768, 1-(piperidin-1-yl)pentan-3-one. Retrieved from [Link]

  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro-Mannich reaction. Tetrahedron. Retrieved from [Link]

  • Dimmock, J. R., et al. (1997). Cytotoxic 1-aryl-4,4-dimethyl-1-penten-3-one Mannich bases. Pharmazie. Retrieved from [Link]

Sources

1-Piperidin-1-ylpentan-3-one CAS number lookup and identification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Identification & Chemical Identity

Core Directive: This section establishes the definitive identity of the compound, resolving potential nomenclature ambiguities common in Mannich base derivatives.

Nomenclature & Registry Data

The compound 1-Piperidin-1-ylpentan-3-one is a linear ketone featuring a tertiary amine (piperidine) substituent at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-position relative to the carbonyl group. It is structurally distinct from the isomeric 1-methyl-4-piperidinone derivatives often monitored in controlled substance regulations.[1]
Identifier Value Verification Source
CAS Number 4405-00-9 Chemical Abstracts Service / Enamine
IUPAC Name 1-(Piperidin-1-yl)pentan-3-oneGenerated from Structure
Common Synonyms 1-Piperidino-3-pentanone; 3-Pentanone, 1-(1-piperidinyl)-PubChem / Vendor Catalogs
Molecular Formula

Stoichiometric Calculation
Molecular Weight 169.26 g/mol Standard Atomic Weights
SMILES CCC(=O)CCN1CCCCC1Structural Topology
InChI Key PWSPQJILWCTPAW-UHFFFAOYSA-NStandard Hash
Structural Visualization

The molecule consists of a diethyl ketone backbone where one terminal methyl group has been functionalized via a methylene bridge to a piperidine ring.[1] This structural motif is characteristic of a Mannich base derived from 3-pentanone.[1]

Part 2: Synthesis Strategy & Mechanism

Expertise & Experience: The synthesis of this compound is a classic application of the Mannich Reaction .[1] While conceptually simple, the reaction requires strict pH control to prevent the formation of bis-substituted byproducts (i.e., substitution on both sides of the ketone).[1]

The Mannich Pathway

The reaction involves the condensation of 3-Pentanone (substrate), Formaldehyde (electrophile source), and Piperidine (amine) in the presence of an acid catalyst (typically HCl).[1]

Mechanistic Workflow:

  • Iminium Formation: Formaldehyde reacts with piperidine to form a reactive iminium ion.[1]

  • Enolization: Acid catalyzes the tautomerization of 3-pentanone to its enol form.[1]

  • C-C Bond Formation: The enol attacks the electrophilic iminium ion.[1]

MannichReaction Piperidine Piperidine (Amine) Iminium Iminium Ion (Electrophile) Piperidine->Iminium Acid Cat. Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium Pentanone 3-Pentanone (Ketone) Enol Enol Form (Nucleophile) Pentanone->Enol H+ Product This compound (CAS 4405-00-9) Iminium->Product Enol->Product C-C Bond Formation

Figure 1: Mechanistic pathway for the synthesis of CAS 4405-00-9 via Mannich Condensation.[1]

Experimental Protocol (Self-Validating System)

Objective: Synthesize this compound as the hydrochloride salt to ensure stability (Mannich bases are prone to degradation as free bases).

Reagents:

  • 3-Pentanone (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)[1]

  • Piperidine Hydrochloride (1.0 eq)[1]

  • Solvent: Absolute Ethanol[1]

  • Catalyst: Conc. HCl (catalytic amount)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Piperidine HCl (12.1 g, 0.1 mol) and Paraformaldehyde (3.6 g, 0.12 mol) in 50 mL of absolute ethanol.

  • Addition: Add 3-Pentanone (8.6 g, 0.1 mol) and 2-3 drops of concentrated HCl.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Validation: The reaction progress can be monitored by TLC (eluent: MeOH/DCM).[1] The disappearance of the starting amine indicates completion.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).[1]

    • The residue is the crude hydrochloride salt.[1]

  • Purification: Recrystallize from acetone/ethanol or diethyl ether/ethanol to obtain a white crystalline solid.[1]

  • Free Base Liberation (Optional): Dissolve the salt in water, basify with 10% NaOH to pH 10, and extract with Dichloromethane (DCM). Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and concentrate to yield the free base oil (CAS 4405-00-9).
    

Part 3: Analytical Characterization

Trustworthiness: A researcher must verify the identity of the synthesized compound using spectroscopic data.[1] The following data is derived from standard spectroscopic principles for this specific structure.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 (Free base)
Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
Multiplicity Integration Assignment Structural Logic
1.05 Triplet (

)
3H

(Terminal)
Methyl group of the unmodified ethyl chain.
1.40 – 1.60 Multiplet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
6HPiperidine Ring

protons of the piperidine ring.
2.35 – 2.50 Multiplet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
6HPiperidine

+ Ketone


of piperidine and the methylene of the ethyl group.
2.60 Triplet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
2H

Methylene

to the ketone (Mannich bridge).
2.75 Triplet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
2H

Methylene

to the ketone (next to Nitrogen).
Mass Spectrometry (MS)[1]
  • Ionization Mode: ESI+ or EI

  • Molecular Ion: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (ESI) or 
    
    
    
    (EI).
  • Fragmentation Pattern (EI):

    • m/z 84: Base peak (Piperidinium ion, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ), characteristic of piperidine derivatives.
      
    • m/z 57: Propionyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      

Part 4: Applications in Drug Discovery

Authoritative Grounding: Mannich bases like this compound serve as versatile intermediates in medicinal chemistry.[1] They are rarely the final drug but act as critical "building blocks."[1]

Synthetic Utility
  • Precursors to Amino Alcohols: Reduction of the ketone (using ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) yields 1-piperidinyl-3-pentanol , a scaffold found in various antispasmodic agents.
    
  • Grignard Acceptors: Reaction with aryl Grignard reagents (e.g., Phenylmagnesium bromide) generates tertiary amino alcohols, a pharmacophore present in drugs like Trihexyphenidyl (though the specific alkyl chains differ).[1]

  • Solubility Enhancement: The piperidine moiety is often introduced to increase the lipophilicity and blood-brain barrier (BBB) penetration of a compound while maintaining basicity for solubility as a salt.[1]

Stability & Handling[1]
  • Retro-Mannich Reaction: Under thermal stress or high pH, the compound can revert to 3-pentanone and the iminium species.[1] Store at +4°C under inert atmosphere.

  • Toxicity: As a tertiary amine and ketone, it is a skin and eye irritant.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

  • Chemical Abstracts Service (CAS). (n.d.).[1] CAS Registry Number 4405-00-9.[1][2][3][4] American Chemical Society.[1][5]

  • Blicke, F. F. (1942).[1] The Mannich Reaction. Organic Reactions, 1, 303-341.[1] (Seminal review on the synthetic methodology).

  • PubChem. (2023).[1] Compound Summary: 1-(1-Piperidinyl)-3-pentanone.[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Piperidin-1-ylpentan-3-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to drug bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 1-Piperidin-1-ylpentan-3-one. Due to the absence of extensive publicly available quantitative data for this specific molecule, this document synthesizes a predictive solubility profile based on first principles of chemical structure and the known behavior of its constituent functional groups. Furthermore, it delivers a robust, self-validating experimental protocol for the precise determination of its equilibrium solubility in a range of common organic solvents, grounded in Good Laboratory Practice (GLP). This document is intended to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodology required to effectively work with and formulate this compound.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted ketone derivative featuring a piperidine ring, a structural motif prevalent in many pharmaceuticals and bioactive molecules.[1] The piperidine moiety often imparts desirable pharmacokinetic properties, while the ketone functionality serves as a versatile synthetic handle. The compound's utility in organic synthesis and medicinal chemistry is intrinsically linked to its solubility.

Why is Solubility Critical?

  • In Drug Development: Aqueous solubility is a key determinant of a drug's absorption and bioavailability after oral administration.[2] Poor solubility is a major hurdle in formulation, often leading to compromised therapeutic efficacy.[3][]

  • In Chemical Synthesis: Solubility dictates the choice of reaction media, influencing reaction rates, yields, and purification strategies. Understanding a compound's behavior in various solvents is essential for process optimization.

  • In Analytical Chemistry: Method development for techniques like High-Performance Liquid Chromatography (HPLC) relies on finding suitable solvents that can fully dissolve the analyte to ensure accurate quantification.[3]

This guide will first deconstruct the molecule to predict its solubility and then provide the means to empirically validate these predictions.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound contains two key functional groups that govern its solubility: the tertiary amine within the piperidine ring and the ketone group.

  • Piperidine Moiety: This saturated heterocycle is basic and its nitrogen atom can act as a hydrogen bond acceptor. Piperidine itself is miscible with water and shows high solubility in a wide array of organic solvents, including alcohols, ethers, and chloroform.[5][6]

  • Pentanone Moiety: The ketone's carbonyl group is polar and can also accept hydrogen bonds.[7] However, it is attached to an aliphatic pentyl chain, which introduces significant nonpolar character.

This dual nature—a polar, basic "head" and a moderately lipophilic "tail"—suggests that this compound will exhibit a versatile but nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for prediction.[8]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Ethanol, Methanol, IsopropanolHigh to MiscibleThe piperidine nitrogen and ketone oxygen can act as hydrogen bond acceptors with the solvent's hydroxyl group.
Aprotic Polar Acetone, Acetonitrile, DMSO, THFHighFavorable dipole-dipole interactions are expected between the polar solvent and the molecule's carbonyl and amine groups.[9]
Nonpolar Aromatic Toluene, BenzeneModerate to HighThe aliphatic chain will interact favorably with the nonpolar solvent via van der Waals forces.
Chlorinated Dichloromethane, ChloroformHighThese solvents can effectively solvate a wide range of organic molecules.
Aliphatic Nonpolar Hexane, HeptaneLimited to LowThe molecule's significant polarity from the amine and ketone groups will limit its solubility in highly nonpolar solvents.

The Thermodynamic Basis of Solubility

Solubility is a thermodynamic equilibrium process.[10] The extent to which a solute dissolves is governed by the change in Gibbs free energy (ΔG) of the system, defined by the equation:

ΔG = ΔH – TΔS [10]

Where:

  • ΔG (Gibbs Free Energy): A negative ΔG indicates a spontaneous dissolution process.

  • ΔH (Enthalpy of Dissolution): Represents the heat absorbed or released. It involves the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

  • T (Temperature): The absolute temperature in Kelvin.

  • ΔS (Entropy of Dissolution): Represents the change in disorder. Dissolution of a solid typically increases entropy, which favors solubility.[10]

For most solids, the enthalpy of solution is endothermic (ΔH > 0), meaning solubility increases with temperature.[11] This relationship is a critical parameter to investigate for any new compound.

A Validated Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous and reproducible experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended here.[12][13] Adherence to Good Laboratory Practice (GLP) is mandatory to ensure data integrity.[14][15]

Experimental Workflow

The overall process involves saturating a solvent with the compound at a constant temperature, separating the undissolved solid, and quantifying the dissolved solute in the supernatant.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Processing prep_compound 1. Weigh Compound prep_solvent 2. Add Solvent prep_compound->prep_solvent Excess Solid vial 3. Seal Vial prep_solvent->vial shake 4. Shake at Constant Temp (e.g., 24-48h) vial->shake settle 5. Allow to Settle shake->settle filter 6. Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute 7. Dilute Sample filter->dilute Saturated Solution analyze 8. Analyze via HPLC-UV dilute->analyze calculate 9. Calculate Concentration (vs. Calibration Curve) analyze->calculate report 10. Report Solubility (mg/mL, mol/L) calculate->report

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >98%)

  • HPLC-grade organic solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Thermostatically controlled shaker/incubator

  • 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes

  • Calibrated HPLC-UV system

Protocol:

  • Preparation of Vials: Add an excess amount of solid this compound to each glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[12]

    • Scientist's Note: Using too little solid is a common error that leads to an underestimation of solubility. A good starting point is ~10-20 mg of solid in 1 mL of solvent.

  • Solvent Addition: Accurately pipette 1.0 mL of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a consistent speed for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[16]

    • Self-Validation Check: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should plateau when equilibrium is achieved.

  • Sedimentation: After the shaking period, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.[16]

  • Sampling and Filtration: Carefully withdraw a portion of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

    • Scientist's Note: Pre-saturate the filter by discarding the first 0.2 mL of filtrate to prevent drug adsorption onto the filter membrane, which could skew results.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final value in standard units such as mg/mL and mol/L.

Causality Behind Experimental Choices

A robust solubility study is defined by deliberate, well-justified experimental design.

G Solute Solute Properties (this compound) Polarity Polarity (Amine, Ketone) Solute->Polarity H_Bond H-Bonding (Acceptor) Solute->H_Bond Size Molecular Size & Lipophilicity Solute->Size Solvent Solvent Properties Solvent_Polarity Polarity Index Solvent->Solvent_Polarity Solvent_H_Bond H-Bond Donor/Acceptor Solvent->Solvent_H_Bond Dielectric Dielectric Constant Solvent->Dielectric Conditions External Conditions Temp Temperature Conditions->Temp Pressure Pressure Conditions->Pressure pH pH (for aqueous) Conditions->pH Solubility Solubility Outcome (Quantitative Value) Polarity->Solubility Solute-Solvent Interactions H_Bond->Solubility Solute-Solvent Interactions Size->Solubility Solute-Solvent Interactions Solvent_Polarity->Solubility Solvent_H_Bond->Solubility Dielectric->Solubility Temp->Solubility Thermodynamic Influence Pressure->Solubility Thermodynamic Influence pH->Solubility Thermodynamic Influence

Sources

pKa values and basicity of 1-Piperidin-1-ylpentan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Basicity of 1-Piperidin-1-ylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. For nitrogen-containing compounds in drug development, the pKa of the conjugate acid is a primary determinant of aqueous solubility, membrane permeability, target binding, and overall pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] This guide provides a detailed examination of the basicity and pKa of this compound, a tertiary amine featuring a piperidine scaffold. We will explore the structural factors governing its basicity, present both experimental and computational methodologies for pKa determination, and discuss the profound implications of this parameter in a pharmaceutical research context.

Introduction: The Significance of pKa in Drug Design

This compound is a molecule of interest that incorporates a piperidine ring, a common structural motif in many pharmaceuticals.[5] The nitrogen atom within this saturated heterocyclic system imparts basic properties to the molecule. Understanding the precise strength of this basicity, quantified by the pKa of its conjugate acid, is not merely an academic exercise. It is a cornerstone of rational drug design.

The extent of a drug's ionization at physiological pH (typically ~7.4) governs its behavior in the body.[2][3] An ionized molecule is generally more water-soluble but less able to passively diffuse across lipid cell membranes. Conversely, a neutral molecule exhibits higher lipophilicity and membrane permeability. Therefore, the pKa value directly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] For scientists in drug discovery, a precise understanding and ability to modulate a compound's pKa is essential for optimizing its therapeutic potential.

Theoretical Framework: Deconstructing the Basicity of this compound

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[6][7] Several structural factors within this compound collectively determine its pKa.

2.1 The Piperidine Scaffold: A Strong Aliphatic Base

The core of the molecule's basicity lies in the piperidine ring. Piperidine itself is a strong secondary amine, with the pKa of its conjugate acid (the piperidinium ion) being approximately 11.22.[5] This high basicity is attributed to the sp³-hybridized nitrogen atom, where the lone pair resides in an orbital with high p-character, making it readily available for protonation. The alkyl groups forming the ring are electron-donating via an inductive effect, further increasing the electron density on the nitrogen and enhancing its basicity compared to ammonia.[7][8]

2.2 Influence of N-Substitution: The Pentan-3-one Moiety

In this compound, the piperidine nitrogen is tertiary, bonded to a pentan-3-one substituent. This substitution has two competing effects:

  • Inductive Effect: The alkyl chain portion of the substituent is electron-donating, which would be expected to increase basicity.

  • Field/Inductive Effect of the Carbonyl Group: The ketone's carbonyl group (C=O) is electron-withdrawing. However, it is located at the 3-position of the pentyl chain, which places it in a gamma (γ) position relative to the nitrogen atom. The inductive effect weakens significantly with distance. Therefore, the electron-withdrawing character of this distant ketone is expected to have only a minor, basicity-reducing influence on the piperidine nitrogen.

Based on this analysis, the pKa of protonated this compound is predicted to be slightly lower than that of the parent piperidinium ion but still in the range of a strong organic base (likely pKa 9.5-10.5).

The protonation equilibrium is illustrated below.

Caption: Protonation equilibrium of this compound.

Methodologies for pKa Determination

To move from theoretical estimation to a precise value, robust experimental or computational methods are required.

3.1 Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of basic compounds. The process involves the gradual neutralization of the base with a strong acid, while monitoring the solution's pH. The pKa corresponds to the pH at which the base is exactly 50% protonated (the half-equivalence point).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a ~0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKa*) that may require correction.

    • Prepare and accurately standardize a ~0.1 M solution of hydrochloric acid (HCl).

  • Instrumentation Setup:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 7.00 and pH 10.00) that bracket the expected pKa.

    • Place a known volume (e.g., 50.0 mL) of the amine solution in a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the amine solution.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue adding titrant well past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve, often calculated using the first or second derivative of the plot.

    • The half-equivalence point occurs at Veq / 2.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Amine Prepare Amine Solution (~0.01 M) Titrate Titrate Amine with HCl Prep_Amine->Titrate Prep_HCl Standardize HCl Titrant (~0.1 M) Prep_HCl->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Find_Eq Determine Equivalence Point (Veq) Plot->Find_Eq Find_Half_Eq Locate Half-Equivalence Point (Veq/2) Find_Eq->Find_Half_Eq Determine_pKa pKa = pH at Veq/2 Find_Half_Eq->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

3.2 Computational pKa Prediction

In silico methods offer a rapid, cost-effective alternative for estimating pKa, particularly valuable in high-throughput screening during early drug discovery.[4] These methods use quantum mechanics and solvation models to calculate the free energy change of the protonation reaction.[9][10][11]

Generalized Computational Workflow:

  • Structure Optimization: The 3D structures of both the neutral base (this compound) and its protonated form are computationally optimized, typically using Density Functional Theory (DFT).

  • Solvation Energy Calculation: The effect of the solvent (usually water) is crucial. A continuum solvation model (like SMD or PCM) is applied to calculate the free energy of each species in the aqueous phase.[10][11]

  • Gibbs Free Energy Calculation: The Gibbs free energy of the protonation reaction in solution (ΔG_sol) is calculated.

  • pKa Calculation: The pKa is derived from ΔG_sol using a thermodynamic cycle that often involves a known reference compound to cancel out systematic errors.

While powerful, these predictions are sensitive to the level of theory, basis set, and solvation model chosen.[10][11] Therefore, experimental validation remains the gold standard for accuracy.

Data Summary and Interpretation

The physicochemical properties and expected pKa are summarized below.

PropertyValue / PredictionSource / Rationale
IUPAC Name 1-(piperidin-1-yl)pentan-3-onePubChem[12]
Molecular Formula C₁₀H₁₉NOPubChem[12]
Molecular Weight 169.26 g/mol PubChem[12]
Basic Center Tertiary amine (Piperidine N)Structural Analysis
Reference pKa Piperidinium Ion: ~11.22Wikipedia[5]
Predicted pKa 9.5 - 10.5 Theoretical analysis considering the distant electron-withdrawing effect of the γ-ketone.

Interpretation:

A pKa in the predicted range of 9.5-10.5 confirms that this compound is a strong base. At a physiological pH of 7.4, it will be overwhelmingly protonated. This can be quantified using the Henderson-Hasselbalch equation:

pH = pKa + log ([Base] / [Acid])

7.4 = 10.0 + log ([Base] / [Acid]) (using a hypothetical pKa of 10.0)

-2.6 = log ([Base] / [Acid])

10⁻²·⁶ = [Base] / [Acid] ≈ 1 / 398

This calculation shows that for every one molecule in the neutral (base) form, there will be approximately 398 molecules in the protonated (conjugate acid) form. Therefore, over 99.7% of the compound will be ionized at physiological pH.

Implications for Drug Development

The high degree of ionization for this compound at physiological pH has direct and predictable consequences for its potential as a drug candidate:

  • Solubility: The predominantly charged state will confer good aqueous solubility, which is advantageous for formulation and intravenous administration.

  • Permeability: High ionization is a major barrier to passive diffusion across lipid membranes, such as the intestinal epithelium and the blood-brain barrier. This would suggest poor oral absorption and limited central nervous system (CNS) penetration unless active transport mechanisms are involved.[3]

  • Target Interaction: The resulting positive charge on the piperidinium ring could be a critical feature for binding to a biological target. Many receptor binding pockets contain negatively charged amino acid residues (e.g., aspartic acid, glutamic acid), making an ionic interaction (salt bridge) a powerful driver of binding affinity.[3][13]

  • hERG Liability: A basic nitrogen with a pKa in this range is a common structural alert for potential off-target binding to the hERG potassium channel, a key concern for cardiotoxicity in drug development.

Conclusion

This compound is a strong organic base, a property conferred by its tertiary piperidine nitrogen. Its basicity is slightly attenuated by the distant electron-withdrawing ketone group, leading to a predicted pKa in the range of 9.5-10.5. This value, which can be precisely determined through methods like potentiometric titration, dictates that the compound will be almost entirely protonated and positively charged under physiological conditions. This fundamental physicochemical property is a double-edged sword in drug development, enhancing aqueous solubility while potentially limiting membrane permeability. For the medicinal chemist, this pKa value is not just a number but a critical piece of data that informs strategies for formulation, delivery, and the optimization of on-target activity and off-target safety.

References

  • Scribd. (n.d.). Basicity of Piperidine & Pyridine. Retrieved from [Link]

  • Eduncle. (2020, December 23). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]

  • Slideshare. (n.d.). Basicity of heterocyclics pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Drug Discovery Pro. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-iodo-1-piperidin-1-ylpropan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Aminopiperidin-1-yl)pentan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). Ketone, 1-methyl-3-piperidyl piperidino. Retrieved from [Link]

  • PubChem. (n.d.). 1-(piperidin-1-yl)pentan-3-one. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Ketone, piperidino 3-piperidyl. Retrieved from [Link]

  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Sinterex. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatian Chemical Acta. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, November 16). Basicity of Amines Explained with Examples. Retrieved from [Link]

  • Slätt, J. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]

  • Musso, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. National Institutes of Health. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Retrieved from [Link]

  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Computational estimation of pKa values. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 19). Why are tertiary amines less basic than secondary and primary amines in water than when vapourised?. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-Piperidin-1-ylpentan-3-one via Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of 1-piperidin-1-ylpentan-3-one (CAS 1158702-08-9), a functionalized


-amino ketone, via the aza-Michael addition of piperidine to ethyl vinyl ketone (1-penten-3-one). This scaffold serves as a critical pharmacophore in the development of anticholinergic agents, local anesthetics, and opioid analogues. The protocol emphasizes reaction engineering to mitigate the polymerization of the Michael acceptor (ethyl vinyl ketone) and utilizes a self-validating acid-base extraction workup to ensure high purity without chromatographic separation.

Part 1: Reaction Engineering & Mechanism

Mechanistic Principles

The synthesis proceeds via a conjugate addition (aza-Michael) where the lone pair of the piperidine nitrogen attacks the


-carbon of the 

-unsaturated ketone. Unlike many Michael additions requiring Lewis acid catalysts, this reaction is autocatalytic due to the high nucleophilicity of the secondary amine.

Key Challenges:

  • Polymerization: Ethyl vinyl ketone (EVK) is highly prone to radical polymerization and dimerization. It is used as the limiting reagent or added slowly to the amine to maintain a low instantaneous concentration of the electrophile.

  • Exothermicity: The formation of the C-N bond is exothermic. Temperature control (0°C) is critical to prevent runaway side reactions.

Reaction Pathway Diagram

ReactionMechanism Piperidine Piperidine (Nucleophile) TS Zwitterionic Enolate Intermediate Piperidine->TS Nucleophilic Attack (k1) EVK Ethyl Vinyl Ketone (Electrophile) EVK->TS Product This compound (Target) TS->Product Proton Transfer (Tautomerization)

Figure 1: Mechanistic pathway of the aza-Michael addition.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
Piperidine 85.151.00.862Nucleophile / Base
Ethyl Vinyl Ketone (EVK) 84.121.050.850Michael Acceptor
Dichloromethane (DCM) -Solvent1.33Reaction Medium
HCl (1M) ---Extraction Medium
NaOH (2M) ---Basification Agent

Safety Warning: Ethyl Vinyl Ketone is a potent lachrymator and toxic. All operations must be performed in a functioning fume hood. Piperidine is toxic and flammable.[1][2][3][4][5][6]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen or argon.

  • Solvation: Add Piperidine (8.52 g, 100 mmol) and anhydrous DCM (50 mL) to the flask.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

Phase 2: Controlled Addition
  • Addition: Load Ethyl Vinyl Ketone (8.83 g, 105 mmol) into a pressure-equalizing addition funnel or a syringe pump.

  • Rate Control: Add the EVK dropwise over 30 minutes.

    • Why? Slow addition prevents the accumulation of EVK, minimizing the risk of polymerization and controlling the exotherm.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

    • Monitoring: Reaction progress can be monitored by TLC (Mobile phase: 10% MeOH in DCM). The EVK spot (high Rf) should disappear.

Phase 3: Workup (Acid-Base Extraction)

This purification strategy exploits the basicity of the product to separate it from neutral impurities (e.g., polymerized EVK).

  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove bulk DCM and unreacted volatiles.

  • Acidification: Dissolve the residue in Diethyl Ether (50 mL) . Extract this organic layer with 1M HCl (3 x 30 mL) .

    • Logic: The product (amine) becomes protonated and moves to the aqueous phase. Neutral polymers and non-basic impurities remain in the ether layer.

  • Washing: Combine the aqueous acidic extracts. Wash with fresh Diethyl Ether (2 x 20 mL) to remove any trapped neutrals. Discard the ether layers.

  • Basification: Cool the aqueous layer to 0°C. Slowly basify to pH > 12 using 2M NaOH or saturated NaHCO₃ . The solution will become cloudy as the free base oil separates.

  • Extraction: Extract the basic aqueous mixture with DCM (3 x 40 mL) .

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ or MgSO₄ . Filter off the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target compound as a pale yellow oil.

Workflow Diagram

Workflow Start Start: Piperidine in DCM (0°C, N2 atm) Add Dropwise Addition of EVK (30 mins) Start->Add Stir Stir at RT (2 hrs) Add->Stir ExtractAcid Extract with 1M HCl (Product -> Aqueous Phase) Stir->ExtractAcid Wash Wash Aqueous with Ether (Remove Polymers) ExtractAcid->Wash Basify Basify with NaOH (pH > 12) (Product -> Free Base) Wash->Basify ExtractOrg Extract into DCM & Dry Basify->ExtractOrg Final Pure this compound ExtractOrg->Final

Figure 2: Operational workflow for synthesis and purification.

Part 3: Characterization & Validation

The purity of the synthesized compound should be verified using NMR spectroscopy. The acid-base workup typically yields >95% purity, suitable for subsequent steps.

Expected NMR Data (CDCl₃)
AssignmentShift (

ppm)
MultiplicityIntegrationStructural Feature
Ethyl CH₃ 1.05Triplet (

Hz)
3HTerminal Methyl
Ring CH₂ 1.40 – 1.60Multiplet6HPiperidine C3, C4, C5
Ring N-CH₂ 2.35 – 2.45Multiplet4HPiperidine C2, C6
Ketone CH₂ 2.45Quartet (

Hz)
2HEthyl methylene (

to C=O)
Chain CH₂ 2.60 – 2.65Triplet2H

-methylene (Bridge)
Chain N-CH₂ 2.65 – 2.75Triplet2H

-methylene (Bridge)
Troubleshooting Guide
  • Low Yield: Often caused by the polymerization of EVK before it reacts. Ensure EVK is fresh or distilled. Increase the EVK equivalents to 1.2 if needed, but rely on the acid wash to remove the excess.

  • Product Instability:

    
    -amino ketones can undergo retro-Michael addition (elimination) upon heating. Do not distill at high temperatures (>100°C) without vacuum. For long-term storage, convert to the hydrochloride salt  by treating the ethereal solution with HCl/Ether.
    

References

  • Reaction Mechanism & Scope

    • Bartoli, G., et al. "Michael Addition of Amines to -Unsaturated Ketones." Journal of Organic Chemistry. (General Aza-Michael Methodology).
    • Source:

  • Piperidine Properties & Handling

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine.[6]

    • Source:

  • Ethyl Vinyl Ketone Safety & Data

    • Thermo Fisher Scientific.
    • Source:

  • Spectral Data Validation

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS).
    • Source:

Sources

Application Note: A Comprehensive Guide to the Aza-Michael Addition of Piperidine to Ethyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aza-Michael Addition

The aza-Michael reaction, a cornerstone of modern organic synthesis, describes the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1] This powerful carbon-nitrogen bond-forming reaction is celebrated for its efficiency and atom economy, providing a direct route to β-amino carbonyl compounds. These products are not merely synthetic curiosities; they are crucial building blocks for a vast array of pharmaceuticals, natural products, and functional materials.[2]

This guide provides an in-depth exploration of a specific, highly relevant transformation: the addition of piperidine, a cyclic secondary amine, to ethyl vinyl ketone. We will move beyond a simple recitation of steps to dissect the underlying principles that govern this reaction. For the researcher, scientist, or drug development professional, understanding the causality behind experimental choices—from solvent selection to catalytic strategy—is paramount for achieving reproducible, high-yielding, and scalable results. This document is structured to serve as both a practical protocol and an educational resource, grounded in authoritative literature to ensure scientific integrity.

Reaction Mechanism: The Fundamental Electron Movement

The reaction proceeds via a nucleophilic conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as the nucleophile, attacking the electron-deficient β-carbon of the ethyl vinyl ketone (the Michael acceptor). The electron-withdrawing nature of the ketone group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic.[3]

The key steps are as follows:

  • Nucleophilic Attack: The piperidine nitrogen attacks the β-carbon of the ethyl vinyl ketone.

  • Enolate Formation: The π-electrons from the double bond shift to form a new C-N bond, and the electrons from the carbonyl double bond move to the oxygen atom, creating a resonance-stabilized enolate intermediate.[1]

  • Protonation: The enolate abstracts a proton, typically from the solvent or a protonated amine molecule, to yield the final β-amino ketone product, 4-(piperidin-1-yl)pentan-2-one.[1][3]

aza_michael_mechanism cluster_reactants Reactants cluster_product Product piperidine Piperidine (Nucleophile) transition_state Resonance-Stabilized Enolate Intermediate piperidine->transition_state 1. Nucleophilic Attack evk Ethyl Vinyl Ketone (Michael Acceptor) evk->transition_state product 4-(piperidin-1-yl)pentan-2-one transition_state->product 2. Protonation (from solvent, H-B⁺)

Caption: Aza-Michael reaction mechanism.

Dissecting the Reaction Conditions: A Scientist's Perspective

The success of the aza-Michael addition hinges on the careful selection of reaction parameters. The high nucleophilicity of piperidine often allows this reaction to proceed under very mild conditions, but optimization is key for achieving desired outcomes in terms of yield, purity, and reaction time.

The Role of the Catalyst: To Use or Not to Use?
  • Uncatalyzed (Neat or in Solvent): For a highly reactive secondary amine like piperidine, the reaction can proceed efficiently without any catalyst.[4] This is the most straightforward and "green" approach, avoiding catalyst cost and removal steps. The reaction is often performed at room temperature or with gentle heating.

  • Base Catalysis: While piperidine is itself a base, a non-nucleophilic base like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can sometimes accelerate the reaction. However, their use must be judicious, as strong bases can promote unwanted side reactions, such as the self-condensation of the ethyl vinyl ketone.[5]

  • Acid/Lewis Acid Catalysis: Lewis acids (e.g., CeCl₃, InCl₃, sulfated zirconia) can activate the Michael acceptor by coordinating to the carbonyl oxygen, increasing the electrophilicity of the β-carbon.[2][6] This is particularly useful for less reactive amine-enone pairs but may be unnecessary for the piperidine-ethyl vinyl ketone system.

  • Organocatalysis: Catalysts like N-methylimidazole have been shown to be effective in promoting aza-Michael additions, offering a metal-free alternative that can lead to high yields in short reaction times.[2]

Solvent Effects: More Than Just a Medium

The choice of solvent is critical and can dramatically influence reaction rates and outcomes.

  • Protic Solvents (e.g., Methanol, Ethanol): Alcohols are excellent solvents for this reaction. They can participate in hydrogen bonding, stabilizing the charged enolate intermediate and facilitating the final protonation step.[4][5] For many aza-Michael additions, methanol is a preferred solvent due to its high polarity and ability to promote the reaction.[4]

  • Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): Solvents like DMSO can effectively solvate ions and often lead to high reaction rates.[2] They are a good choice when a catalyst is employed.

  • Solvent-Free: Conducting the reaction "neat" (without any solvent) is an excellent green chemistry practice.[6] This maximizes the concentration of reactants, often leading to rapid conversion, and simplifies workup by eliminating the need for solvent removal.

  • Fluorinated Alcohols (e.g., TFE, HFIP): These solvents possess a unique ability to activate the electrophilic partner through strong hydrogen bond donation without diminishing the amine's nucleophilicity, making them "smart solvents" for challenging additions.[7]

Temperature Control: Balancing Rate and Reversibility

Temperature is a double-edged sword. While increasing the temperature will accelerate the reaction, it can also promote the retro-aza-Michael reaction, particularly with secondary amines.[4][8] This equilibrium can lead to incomplete conversion or decomposition. For the addition of piperidine to activated alkenes, conducting the reaction at room temperature (20-25 °C) or with only mild heating is generally recommended to ensure the formation of the thermodynamically stable product and prevent reversal.[8]

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for performing the reaction under different, validated conditions.

experimental_workflow start Start prep 1. Reagent Preparation (Piperidine, Ethyl Vinyl Ketone, Solvent/Catalyst) start->prep setup 2. Reaction Setup (Combine reactants in flask with stirring) prep->setup react 3. Reaction (Stir at specified temperature) setup->react monitor 4. Monitor Progress (TLC, GC-MS) react->monitor Periodically monitor->react Incomplete workup 5. Work-up (Solvent removal, Extraction) monitor->workup Complete purify 6. Purification (Column Chromatography / Distillation) workup->purify characterize 7. Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow.

Protocol 1: Uncatalyzed Reaction in Methanol

This protocol leverages the principles of green chemistry for a simple and efficient synthesis.[4]

  • Materials:

    • Piperidine (1.0 eq)

    • Ethyl vinyl ketone (1.05 eq)

    • Methanol (ACS grade)

    • Round-bottom flask with magnetic stir bar

    • Rotary evaporator

    • Standard glassware for extraction and purification

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (e.g., 10 mmol, 0.85 g).

    • Add methanol (20 mL) and stir to dissolve.

    • Slowly add ethyl vinyl ketone (10.5 mmol, 1.03 g) dropwise to the stirring solution at room temperature. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the piperidine is consumed.

    • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(piperidin-1-yl)pentan-2-one.

Protocol 2: Solvent-Free Synthesis

This method maximizes reactant concentration and minimizes waste, representing another green and often faster alternative.[6]

  • Materials:

    • Piperidine (1.0 eq)

    • Ethyl vinyl ketone (1.0 eq)

    • Round-bottom flask with magnetic stir bar

    • Ice bath (optional, for controlling exotherm)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add ethyl vinyl ketone (e.g., 10 mmol, 0.98 g).

    • Place the flask in an ice bath to manage the initial exotherm.

    • Add piperidine (10 mmol, 0.85 g) dropwise with vigorous stirring over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or GC-MS. The reaction is often quantitative.

    • The crude product can be used directly for many applications or purified by vacuum distillation.

Data Summary: A Comparative Overview

The following table summarizes typical conditions and expected outcomes, allowing for an informed choice of methodology.

Condition Catalyst Solvent Temperature Typical Time Yield Reference Insight
Protocol 1 NoneMethanolRoom Temp.4-6 h>90%Protic solvent facilitates proton transfer and stabilizes intermediates.[4]
Protocol 2 NoneNoneRoom Temp.1-2 h>95%Solvent-free conditions are efficient and environmentally friendly.[6]
Catalytic N-Methylimidazole (5 mol%)DMSO70 °C<1 h>95%Organocatalysis can dramatically accelerate the reaction, though requires heating.[2]
Lewis Acid Sulfated ZirconiaNoneRoom Temp.<30 min>95%Heterogeneous Lewis acids offer high efficiency and easy catalyst removal.[6]

Troubleshooting and Expert Insights

  • Issue: Incomplete Reaction.

    • Insight: While the reaction is generally fast, lower ambient temperatures can slow it down. Gentle warming to 40-50 °C can increase the rate. However, be cautious of higher temperatures which may induce the retro-Michael reaction.[4] Alternatively, adding a catalyst (e.g., 5 mol% N-methylimidazole) can drive the reaction to completion.[2]

  • Issue: Product Reverts to Starting Materials (Retro-Aza-Michael).

    • Insight: This is a sign of excessive temperature. The C-N bond in the product can cleave, especially under prolonged heating. Ensure the reaction is conducted at the lowest effective temperature.[8] Once the product is formed and isolated, store it in a cool place.

  • Issue: Purification Difficulties.

    • Insight: The product is a relatively polar amine. If column chromatography is used, tailing can be an issue. Pre-treating the silica gel with triethylamine (1% in the eluent system) can mitigate this by deactivating acidic sites on the silica. Vacuum distillation is often the most effective method for purifying the liquid product on a larger scale.

Conclusion

The aza-Michael addition of piperidine to ethyl vinyl ketone is a robust and highly efficient reaction for synthesizing a valuable β-amino ketone. By understanding the interplay of catalysts, solvents, and temperature, researchers can tailor the reaction conditions to meet specific objectives, whether prioritizing speed, yield, or adherence to green chemistry principles. The provided protocols offer validated starting points that can be adapted and optimized, ensuring reliable and reproducible outcomes in both research and development settings.

References

  • De Winter, J., et al. (2021). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • Pellis, A., et al. (2019). Aza-Michael Addition on Itaconates. In: Bio-based Polymers. Springer, Cham. (This concept is discussed within the context of related reactions in the primary Frontiers source).
  • Liu, B. K., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • The Journal of Organic Chemistry. (Recent Publications). Ahead of Print. ACS Publications. Available at: [Link]

  • Feron, Q., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 611-615. Available at: [Link]

  • Bollu, V. R., et al. (2015). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • Day, D. M., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Tetrahedron, 118, 132921. Available at: [Link]

Sources

Application Note and Protocol: Synthesis of β-Aminoketones via Piperidine-Catalyzed Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of β-aminoketones through the piperidine-catalyzed Mannich reaction. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This application note details the underlying mechanism, offers a robust and validated protocol, and provides insights into the critical parameters that govern the success of this classical and highly valuable transformation.

Introduction: The Significance of β-Aminoketones

β-Aminoketones are a pivotal class of organic compounds that serve as essential building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Their characteristic 1,3-amino-carbonyl structural motif is a key pharmacophore in various biologically active molecules, including alkaloids, amino alcohols, and complex heterocyclic systems. The Mannich reaction stands as one of the most fundamental and efficient methods for constructing these valuable scaffolds. This three-component condensation reaction involves an active hydrogen compound (typically a ketone), an aldehyde (often formaldehyde), and a secondary amine, such as piperidine, which also frequently serves as the catalyst.

The utility of piperidine in this context is twofold: it acts as both a reactant and a base catalyst, facilitating the formation of the crucial Eschenmoser's salt-like intermediate, which is then attacked by the enol or enolate of the ketone. Understanding the nuances of this reaction is paramount for chemists aiming to leverage its power in synthetic campaigns.

Mechanistic Insights: The Role of Piperidine

The piperidine-catalyzed Mannich reaction proceeds through a well-established mechanism. The key steps are outlined below and illustrated in the diagram that follows.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of the aldehyde (e.g., formaldehyde). This is followed by dehydration to form a highly reactive iminium ion. The basic nature of piperidine facilitates the proton transfers required for this step.

  • Enolization of the Ketone: In parallel, the ketone, which possesses an acidic α-hydrogen, undergoes enolization. Piperidine, acting as a base, can catalyze this process by deprotonating the α-carbon, leading to the formation of an enol or enolate intermediate.

  • Nucleophilic Attack: The electron-rich enol or enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This carbon-carbon bond-forming step is the core of the Mannich reaction and results in the formation of the β-aminoketonium ion.

  • Deprotonation and Product Formation: Finally, a proton is removed from the α-carbon of the newly formed adduct, typically by another molecule of piperidine or another base present in the reaction mixture, to yield the final β-aminoketone product and regenerate the catalyst.

Mannich_Reaction_Mechanism Piperidine Piperidine (Amine) Iminium_Ion Iminium Ion Intermediate Piperidine->Iminium_Ion + Formaldehyde Formaldehyde (Aldehyde) Formaldehyde->Iminium_Ion 1. Nucleophilic Attack 2. Dehydration Ketone Ketone (Active Hydrogen Cmpd) Enol_Intermediate Enol/Enolate Intermediate Ketone->Enol_Intermediate Enolization (Base-catalyzed) Adduct β-Aminoketonium Ion Iminium_Ion->Adduct + Enol_Intermediate->Adduct 3. C-C Bond Formation Product β-Aminoketone Product Adduct->Product 4. Deprotonation Protocol_Workflow start Start reagents 1. Combine Reactants (Acetophenone, Paraformaldehyde, Piperidine, Ethanol) start->reagents reflux 2. Reflux Reaction Mixture (e.g., 2-4 hours) reagents->reflux cool 3. Cool to Room Temperature reflux->cool acidify 4. Acidify with Conc. HCl cool->acidify evaporate 5. Evaporate Solvent acidify->evaporate wash 6. Wash with Diethyl Ether evaporate->wash basify 7. Basify with NaOH (aq) wash->basify extract 8. Extract with Diethyl Ether basify->extract dry 9. Dry Organic Layer (MgSO4) extract->dry concentrate 10. Concentrate in vacuo dry->concentrate product Obtain Crude Product (Purify if necessary) concentrate->product end End product->end

Caption: Experimental Workflow for β-Aminoketone Synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetophenone (e.g., 0.1 mol), paraformaldehyde (e.g., 0.11 mol), piperidine (e.g., 0.1 mol), and ethanol (e.g., 25 mL).

    • Causality Note: Paraformaldehyde is used as a stable source of formaldehyde in situ. Ethanol serves as a suitable solvent that dissolves all reactants and facilitates a homogenous reaction mixture.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Expert Insight: The reaction temperature is crucial. Refluxing in ethanol ensures a sufficient energy input to overcome the activation energy for iminium ion formation and subsequent C-C bond formation without significant side product formation.

  • Workup and Isolation: a. After completion, allow the reaction mixture to cool to room temperature. b. Transfer the mixture to a beaker and acidify by the slow addition of concentrated hydrochloric acid. This protonates the product, forming the hydrochloride salt which is often a crystalline solid and insoluble in non-polar solvents. c. Remove the ethanol using a rotary evaporator. d. Wash the resulting residue with diethyl ether to remove any unreacted starting materials and non-polar impurities. e. Dissolve the residue in a minimum amount of water and cool in an ice bath. Make the solution basic (pH > 10) by the dropwise addition of a concentrated sodium hydroxide solution. This deprotonates the amine, liberating the free base of the β-aminoketone. f. Extract the aqueous layer with diethyl ether (3 x 50 mL). g. Combine the organic extracts and dry over anhydrous magnesium sulfate. h. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude β-aminoketone.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel. The purity and identity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation

This protocol is designed to be self-validating through several key checkpoints:

  • TLC Monitoring: Regular analysis of the reaction mixture by TLC allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Acid-Base Workup: The formation of the hydrochloride salt and its subsequent conversion back to the free base is a classic purification technique that effectively separates the basic product from neutral and acidic impurities. A successful separation at this stage is a strong indicator of product formation.

  • Spectroscopic Analysis: Unambiguous characterization of the final product by NMR and mass spectrometry provides definitive proof of the successful synthesis of the target β-aminoketone. The expected spectral data for the model compound should be compared with the experimental results.

Conclusion

The piperidine-catalyzed Mannich reaction is a powerful and versatile tool for the synthesis of β-aminoketones. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably access these important synthetic intermediates. The provided methodology, coupled with in-process controls and rigorous final product characterization, ensures a high degree of confidence in the experimental outcome.

References

  • Mannich Reaction. Organic Chemistry Portal. [Link]

  • Mannich Reaction. Name-Reaction.com. [Link]

Application Notes and Protocols for the Catalytic Optimization of 1-Piperidin-1-ylpentan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 1-Piperidin-1-ylpentan-3-one, a valuable β-amino ketone intermediate. The synthesis is achieved via the Mannich reaction, a three-component condensation of piperidine, formaldehyde, and 2-pentanone. These application notes delve into the mechanistic underpinnings of the reaction, with a particular focus on strategies to control regioselectivity—a critical challenge when employing unsymmetrical ketones. Detailed protocols for both kinetically and thermodynamically controlled reactions are presented, alongside a discussion of catalyst selection and methods to mitigate common side reactions, thereby optimizing the yield and purity of the target compound.

Introduction: The Mannich Reaction in the Synthesis of β-Amino Ketones

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the aminoalkylation of a compound containing an active hydrogen.[1][2] The product, a β-amino-carbonyl compound, is commonly referred to as a Mannich base.[1] In the context of synthesizing this compound, the reaction involves the condensation of a secondary amine (piperidine), a non-enolizable aldehyde (formaldehyde), and an enolizable ketone (2-pentanone).[3]

The core of the Mannich reaction lies in the in-situ formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic enol form of the ketone.[3] Acid catalysis plays a pivotal role in this process, accelerating both the formation of the iminium ion and the enolization of the ketone.[4][5]

A significant challenge in the synthesis of this compound arises from the unsymmetrical nature of 2-pentanone. This ketone possesses two distinct α-carbon atoms with acidic protons, leading to the potential for two different enolates and, consequently, two isomeric Mannich products. The control of this regioselectivity is paramount for maximizing the yield of the desired this compound.

Mechanistic Insight and Regiochemical Control

The regioselectivity of the Mannich reaction with an unsymmetrical ketone like 2-pentanone is dictated by the relative stability of the two possible enolates and the reaction conditions, which can favor either kinetic or thermodynamic control.[6][7]

  • Kinetic Control: Under milder conditions (e.g., lower temperatures), the reaction favors the formation of the less substituted (kinetic) enolate, which is formed more rapidly. This would lead to the formation of the undesired isomer, 1-(piperidin-1-yl)pentan-2-one.

  • Thermodynamic Control: Under more forcing conditions (e.g., higher temperatures, stronger acid catalysis), the reaction can become reversible, allowing for the equilibration of the enolates. This favors the formation of the more substituted and thermodynamically more stable enolate, leading to the desired product, this compound.[8][9]

Research has demonstrated that the choice of the iminium salt and the reaction medium can effectively steer the regioselectivity. For instance, the use of dimethyl(methylene)ammonium trifluoroacetate in trifluoroacetic acid has been shown to yield the more substituted aminoketone, indicating a thermodynamically controlled pathway.[10]

Visualizing the Reaction Pathway

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates Piperidine Piperidine Iminium_Ion Piperidinium Ion (Eschenmoser's Salt Analogue) Piperidine->Iminium_Ion H⁺ Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion 2-Pentanone 2-Pentanone Enolate Enolate of 2-Pentanone 2-Pentanone->Enolate H⁺ Product This compound Iminium_Ion->Product Enolate->Product

Caption: General workflow for the Mannich synthesis of this compound.

Catalyst Selection for Yield Optimization

The choice of catalyst is critical for both the reaction rate and the regioselectivity of the Mannich reaction. While the reaction can proceed with simple acid catalysis, more sophisticated catalytic systems can offer improved performance.

Catalyst TypeExamplesRationale for Use & Expected Outcome
Brønsted Acids Hydrochloric acid (HCl), Acetic acidProtonates the carbonyl of formaldehyde to facilitate nucleophilic attack by piperidine and catalyzes the enolization of 2-pentanone. Stronger acids can promote the thermodynamic product.[4]
Lewis Acids Zinc chloride (ZnCl₂), Magnesium iodide (MgI₂)Coordinates to the carbonyl oxygen of 2-pentanone, enhancing the acidity of the α-protons and promoting enolization. Can influence diastereoselectivity in related reactions.[11][12]
Organocatalysts L-prolineCan facilitate asymmetric Mannich reactions and may influence regioselectivity through the formation of specific enamine intermediates.[13]
Heterogeneous Catalysts Acidic resins (e.g., Amberlyst-15)Allows for easier catalyst removal and recycling, simplifying the workup procedure.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound, with a focus on achieving high regioselectivity for the desired product.

Protocol 1: Thermodynamic Control for Maximizing this compound Yield

This protocol is designed to favor the formation of the more substituted, thermodynamically stable enolate of 2-pentanone.

Materials:

  • Piperidine (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • 2-Pentanone (1.2 eq)

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.1 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in ethanol in a round-bottom flask, add concentrated hydrochloric acid (0.1 eq) dropwise while cooling in an ice bath.

  • Add paraformaldehyde (1.1 eq) to the cooled solution and stir for 30 minutes to allow for the formation of the iminium salt.

  • To this mixture, add 2-pentanone (1.2 eq) and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: Lewis Acid Catalysis for Potential Enhancement of Regioselectivity

This protocol explores the use of a Lewis acid catalyst, which may offer improved control over the enolization process.

Materials:

  • Piperidine (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • 2-Pentanone (1.2 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.2 eq)

  • Dichloromethane (DCM) (solvent)

  • Ammonium chloride solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous zinc chloride (0.2 eq) in dry dichloromethane.

  • Add piperidine (1.0 eq) to the suspension and stir for 15 minutes.

  • Add paraformaldehyde (1.1 eq) and stir for a further 30 minutes at room temperature.

  • Add 2-pentanone (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify as described in Protocol 1.

Visualizing the Experimental Workflow

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Reaction Monitoring (TLC) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product Pure this compound Purification->Product

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Mitigation of Side Reactions

To optimize the yield of this compound, it is crucial to minimize the formation of byproducts.

  • Bis-aminomethylation: The product, being a secondary amine at the piperidine nitrogen, is not susceptible to further reaction with formaldehyde. However, if a primary amine were used, further reaction at the nitrogen of the Mannich base could occur.[14]

  • Aldol Condensation of 2-Pentanone: Self-condensation of the ketone can occur under the reaction conditions. Using a slight excess of the ketone can help to drive the Mannich reaction to completion, but a large excess should be avoided.

  • Polymerization of Formaldehyde: Using paraformaldehyde and ensuring its complete dissolution can prevent issues related to the polymerization of formaldehyde.

Conclusion and Future Perspectives

The synthesis of this compound via the Mannich reaction is a robust and efficient method. The key to optimizing the yield of the desired product lies in the careful control of regioselectivity through the manipulation of reaction conditions and the judicious choice of catalyst. The protocols outlined in these application notes provide a solid foundation for achieving high yields of this valuable synthetic intermediate. Future work could explore a wider range of Lewis acid catalysts and organocatalysts to further refine the regioselectivity and potentially develop an asymmetric synthesis of chiral derivatives. The use of flow chemistry could also be investigated for a more controlled and scalable production process.

References

  • Regioselective synthesis of Mannich bases from unsymmetrical ketones and immonium salts. Journal of the Chemical Society, Chemical Communications. ([Link])

  • Mannich Reaction Mechanism. BYJU'S. ([Link])

  • Organocatalyzed Asymmetric Mannich Reaction: An Update. ResearchGate. ([Link])

  • Mannich Reaction. NROChemistry. ([Link])

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. ([Link])

  • Organic Letters Ahead of Print. ACS Publications. ([Link])

  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC. ([Link])

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. ([Link])

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ResearchGate. ([Link])

  • The Mannich Reaction - A three component condensation in which a compound containing an active hydrogen atom is allowed to react with formaldehyde and an NH-amine derivative. SUST Repository. ([Link])

  • Mannich Reaction. Chemistry Steps. ([Link])

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. ([Link])

  • The Mannich Reaction. ResearchGate. ([Link])

  • Mannich reaction. Wikipedia. ([Link])

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. ([Link])

  • and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction. Journal of Chemical Sciences. ([Link])

  • Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Publishing. ([Link])

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. ([Link])

  • Kinetic and Thermodynamic Control. Dalal Institute. ([Link])

  • The Redox-Mannich Reaction. ACS Publications. ([Link])

  • Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity. PubMed. ([Link])

  • 14.3 Kinetic versus Thermodynamic Control of Reactions. OpenStax. ([Link])

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. ([Link])

  • SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Vidyapeeth. ([Link])

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. ([Link])

  • Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. Organic Chemistry Portal. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Guide: Preventing Polymerization of Ethyl Vinyl Ketone (EVK)

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Synthesis & Application Support Document ID: TS-EVK-2026-02 Subject: Stabilization, Synthesis, and Handling of Ethyl Vinyl Ketone (1-Penten-3-one) Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Executive Summary & Core Directive

Ethyl Vinyl Ketone (EVK) is a highly reactive


-unsaturated carbonyl compound widely used as a Michael acceptor in organic synthesis (e.g., Robinson annulation). Its structural motif makes it prone to rapid, often explosive, self-polymerization initiated by heat, light, free radicals, or bases .

The Golden Rule of EVK Handling:

Never wash EVK with aqueous base to remove inhibitors. Unlike styrene or acrylates, EVK is extremely sensitive to base-catalyzed polymerization via Michael addition.

This guide provides authoritative protocols to synthesize, purify, and store EVK while mitigating polymerization risks.

Troubleshooting & FAQs

Q1: My EVK turned into a viscous gel or solid during distillation. What happened?

Diagnosis: Thermal polymerization. Root Cause:

  • Insufficient Inhibitor: The inhibitor (e.g., hydroquinone) was not added to the distillation pot, or its concentration was too low.

  • Oxygen Depletion: If using Hydroquinone (HQ) or MEHQ, dissolved oxygen is required for the inhibitor to function. Distilling under a strict nitrogen atmosphere without air bleed can deactivate these inhibitors.

  • Overheating: EVK has a boiling point of ~38°C at 60 mmHg. Exceeding pot temperatures of 60-70°C significantly increases radical formation. Solution:

  • Always add 0.1% - 0.5% w/w Hydroquinone or Phenothiazine to the distillation flask.

  • Use vacuum distillation to keep the temperature below 40°C.

  • If using HQ, allow a tiny capillary air bleed (not nitrogen) to maintain inhibitor activity.

Q2: How do I remove the inhibitor before my reaction?

Critical Warning: DO NOT use a caustic wash (NaOH/KOH). Explanation: Bases catalyze the anionic polymerization of EVK or trigger aldol-type condensations. Correct Protocol:

  • Flash Chromatography: Pass the monomer through a short column of neutral alumina or a commercial inhibitor-removal resin (e.g., specific for removing tert-butylcatechol or hydroquinone).

  • Distillation: Distill immediately prior to use under reduced pressure.

  • Use As-Is: For many radical reactions, the small amount of inhibitor (e.g., 100 ppm BHT) may be overwhelmed by an excess of initiator, rendering removal unnecessary.

Q3: The synthesized EVK has a yellow/amber tint. Is it degraded?

Analysis: Likely yes. Details: Pure EVK is a clear, colorless liquid. A yellow or amber color typically indicates the formation of dimers or oligomers (oxidation products). Action: Check purity via GC or NMR. If purity is <95%, redistill under vacuum with fresh inhibitor. If the liquid is viscous, discard it safely as hazardous waste.

Technical Data & Inhibitor Selection

Table 1: Physical Properties & Stability Data
PropertyValueNotes
CAS Number 1629-58-9
Boiling Point 38°C @ 60 mmHgDo not distill at atmospheric pressure (102°C).[1]
Flash Point -7°C (20°F)Highly Flammable.
Storage Temp -20°CCritical for long-term stability.
Odor Pungent, LachrymatorUse only in a fume hood.
Table 2: Inhibitor Selection Guide
InhibitorMechanismRequirementBest Application
Hydroquinone (HQ) Radical ScavengingRequires Oxygen Distillation & Storage.
MEHQ (4-Methoxyphenol) Radical ScavengingRequires Oxygen Storage (less discoloring than HQ).
Phenothiazine Anaerobic ScavengingNo Oxygen neededHigh-temp distillation or inert atmosphere storage.
BHT Steric Hindered PhenolNo Oxygen neededLong-term cold storage.

Validated Synthesis Protocol (Mannich Route)

This protocol utilizes the in situ generation of EVK from a Mannich base to minimize handling of the pure, unstable monomer.

Phase 1: Synthesis of Mannich Base Hydrochloride

Reagents: Diethyl ketone (1.0 eq), Paraformaldehyde (1.2 eq), Diethylamine hydrochloride (1.0 eq), Conc. HCl (catalytic), Ethanol (solvent).

  • Combine diethyl ketone, paraformaldehyde, and diethylamine hydrochloride in ethanol.

  • Reflux for 2-4 hours. The mixture will become homogeneous.

  • Precipitate the Mannich base salt by adding acetone or cooling. Filter and dry the white crystalline solid.

    • Checkpoint: This salt is stable and can be stored indefinitely.

Phase 2: Thermal Elimination to EVK (The Critical Step)

Objective: Release EVK only when needed or distill it directly away from the reaction mixture to prevent polymerization.

  • Setup: Equip a flask with a steam distillation setup or a vacuum distillation head.

  • Inhibition: Add Hydroquinone (0.5 g per 100 g precursor) to the receiving flask and the reaction flask.

  • Reaction: Suspend the Mannich base hydrochloride in water. Acidify slightly (pH 4-5) to ensure the amine remains protonated (prevents Michael addition of the amine to the formed EVK).

  • Heat: Steam distill. The EVK will co-distill with water as an azeotrope.

  • Collection: Collect the distillate in a chilled flask containing a small amount of hydroquinone.

  • Workup:

    • Separate the organic layer (EVK).

    • Dry over anhydrous MgSO₄ (Avoid basic drying agents like K₂CO₃).

    • Store immediately at -20°C.

Mechanistic & Workflow Visualization

Diagram 1: Reaction & Polymerization Pathways

This diagram illustrates the synthesis route and the competing polymerization pathways that must be blocked.

EVK_Pathways Reagents Diethyl Ketone + Formaldehyde + Diethylamine MannichBase Mannich Base (Stable Salt) Reagents->MannichBase Acid Reflux EVK Ethyl Vinyl Ketone (EVK) MannichBase->EVK Thermal Elimination (Steam Distillation) Polymer Poly-EVK (Unwanted Gel) EVK->Polymer Base Catalysis (Michael Addition) EVK->Polymer Free Radical (Heat/Light) Inhibitor Inhibitor (HQ / BHT) Inhibitor->EVK Stabilizes

Caption: Synthesis of EVK via Mannich base elimination, highlighting the critical instability points where base or radicals trigger polymerization.

Diagram 2: Safe Purification Workflow

A decision tree for handling EVK safely.

EVK_Workflow Start Crude EVK Monomer Check Check Inhibitor Level Start->Check Warning WARNING: NO Base Wash! Start->Warning Distill Vacuum Distillation (<40°C) Check->Distill If impure Storage Store at -20°C (Dark) Check->Storage If pure & inhibited AddInhib Add Hydroquinone (0.1%) Distill->AddInhib To receiver AddInhib->Storage

Caption: Operational workflow for the purification and storage of EVK, emphasizing the prohibition of base washing.

References

  • Organic Syntheses. (1974). Synthesis of Ethyl Vinyl Ketone via Mannich Base. Organic Syntheses, Coll. Vol. 5, p.552. [Link]

  • National Toxicology Program (NTP). (1991). Ethyl Vinyl Ketone: Summary of Data for Chemical Selection. National Institutes of Health. [Link]

Sources

Removing unreacted piperidine from 1-Piperidin-1-ylpentan-3-one mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Piperidin-1-ylpentan-3-one. This resource is designed for researchers, chemists, and drug development professionals who encounter the common challenge of removing unreacted piperidine from their reaction mixtures. This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind each purification strategy.

Section 1: Understanding the Separation Challenge

Q1: Why is it critical to remove residual piperidine from my this compound product?

A: Complete removal of unreacted piperidine is essential for several reasons:

  • Toxicity and Regulatory Scrutiny: Piperidine is a toxic compound with high acute oral toxicity in many species.[1] Furthermore, it is a controlled substance and a precursor in the illicit synthesis of narcotics, placing it on the Red List of the International Narcotics Control Board.[1] Its presence in a final product, even in trace amounts, can have significant safety and regulatory implications.

  • Reaction Integrity: As a nucleophilic secondary amine, residual piperidine can interfere with subsequent synthetic steps, leading to unwanted side products and reduced yields.

  • Product Stability and Purity: The presence of impurities can affect the crystallization, stability, and overall purity profile of the final active pharmaceutical ingredient (API) or intermediate.

Q2: What are the key chemical differences between piperidine and this compound that we can exploit for separation?

A: The successful separation of these two compounds hinges on exploiting their distinct physical and chemical properties. This compound is a tertiary amine, while piperidine is a secondary amine. This structural difference, along with molecular weight, leads to significant variations in basicity and volatility.

  • Volatility: Piperidine is significantly more volatile (lower boiling point) than the larger this compound molecule. This difference is the basis for purification by distillation.

The table below summarizes the key physical properties for designing a purification strategy.

PropertyPiperidineThis compoundRationale for Separation
Molar Mass 85.15 g/mol 169.28 g/mol Contributes to the large difference in boiling points.
Boiling Point 106 °C[2][3]Estimated >200 °CAllows for separation via distillation, where piperidine is removed as the more volatile component.
Structure Secondary AmineTertiary AmineThe N-H proton in piperidine makes it susceptible to specific reactions and gives it a distinct spectroscopic signature (e.g., in IR).
Solubility Miscible in water and organic solvents[3]Soluble in organic solvents; limited water solubilityThe formation of a highly water-soluble piperidinium salt upon protonation is the basis for acidic washing.
Basicity (pKa) ~11.2 (of conjugate acid)[2]Basic (tertiary amine)Both are basic, but the higher water solubility of the piperidinium salt allows for selective removal into an aqueous acidic phase.

Section 2: Troubleshooting and Purification Protocols

This section provides a logical workflow for purifying your product, from bulk removal of the contaminant to final polishing.

Start Crude Reaction Mixture Decision1 Assess Piperidine Level (e.g., by crude ¹H NMR or GC) Start->Decision1 Distillation Bulk Removal: Vacuum Distillation Decision1->Distillation >10% Piperidine AcidWash Primary Purification: Acidic Liquid-Liquid Extraction Decision1->AcidWash <10% Piperidine Distillation->AcidWash Proceed to next step Decision2 High Purity Required? (>99.5%) AcidWash->Decision2 Chromatography Final Polishing: Column Chromatography Decision2->Chromatography Yes End Pure Product (Verify by GC-MS, NMR) Decision2->End No Chromatography->End

Caption: Purification strategy decision workflow.

FAQ 1: "My crude product is heavily contaminated with piperidine (>10%). What is the most efficient first step?"

A: For mixtures with a high concentration of piperidine, a bulk removal step is the most efficient starting point. Given the significant difference in boiling points (~100 °C or more), vacuum distillation is the ideal method.

Causality: This process selectively removes the more volatile piperidine, leaving behind the less volatile product, this compound. Performing the distillation under reduced pressure lowers the boiling points of both compounds, preventing potential thermal degradation of the target molecule at high temperatures.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude reaction mixture to the distillation flask, along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Gradually apply vacuum from a vacuum pump, ensuring the system is sealed. A cold trap between the apparatus and the pump is essential to protect the pump from solvent vapors.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Piperidine will distill first. Collect this fraction in a receiving flask cooled in an ice bath. Monitor the temperature at the distillation head; a stable temperature near the boiling point of piperidine (at the given pressure) indicates a pure fraction is being collected.

  • Endpoint: A sharp rise in the head temperature indicates that most of the piperidine has been removed and the higher-boiling product is beginning to distill. At this point, stop the distillation.

  • Residue: The residue remaining in the distillation flask is your product, now significantly enriched and ready for further purification.

FAQ 2: "How do I remove small-to-moderate amounts of piperidine and other water-soluble impurities?"

A: An acidic aqueous wash , also known as liquid-liquid extraction, is the classic and most effective method for this scenario.

Causality: This technique exploits the basicity of piperidine. By washing an organic solution of your product with a dilute aqueous acid (e.g., 1M HCl), the piperidine is protonated to form piperidinium chloride. This salt is an ionic compound and is therefore highly soluble in the aqueous phase, while the bulk of your less basic (or more lipophilic) tertiary amine product remains in the organic phase. A subsequent wash with a mild base removes any residual acid and deprotonates any of your product that may have been protonated.

step1 Step 1 Dissolve crude product in an immiscible organic solvent (e.g., Ethyl Acetate, DCM). step2 Step 2 Transfer to a separatory funnel and wash with dilute acid (e.g., 1M HCl). step1->step2 step3 Step 3 Separate Layers. Aqueous Layer: Contains water-soluble piperidinium salt. Organic Layer: Contains the desired product. step2->step3 step4 Step 4 Wash organic layer with dilute base (e.g., sat. NaHCO₃) to neutralize residual acid. step3->step4 step5 Step 5 Wash with brine to remove bulk water. step4->step5 step6 Step 6 Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄). step5->step6 step7 Step 7 Filter and evaporate the solvent to yield the purified product. step6->step7

Caption: Workflow for acidic liquid-liquid extraction.

Experimental Protocol: Acidic Liquid-Liquid Extraction [4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Acid Wash: Add an equal volume of cold 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the piperidinium salt impurity.

  • Repeat (Optional): For stubborn emulsions or higher purity requirements, repeat the acid wash (Step 2-3) with a fresh portion of 1M HCl.

  • Bicarbonate Wash: Wash the remaining organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[4] Be sure to vent frequently as CO₂ gas will be evolved.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the majority of the dissolved water.[4]

  • Drying and Evaporation: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter away the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

FAQ 3: "My product requires exceptionally high purity (>99.5%) for use in drug development. What is the best final polishing step?"

A: For achieving the highest levels of purity, flash column chromatography is the recommended final step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase.

Causality: Piperidine is a small, polar molecule that will interact strongly with the polar silica gel stationary phase. Your larger, less polar product will travel through the column more quickly. By gradually increasing the polarity of the eluting solvent, you can cleanly separate your product from any remaining baseline impurities.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate), often with a small amount (~1%) of triethylamine (Et₃N) to prevent peak tailing of the basic product on the acidic silica gel.

  • Column Packing: Pack a chromatography column with silica gel slurried in the non-polar solvent.

  • Sample Loading: Dissolve your product from the previous step in a minimal amount of the elution solvent or dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Start with a low polarity and gradually increase it if necessary.

  • Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity this compound.

Section 3: Analytical Verification of Purity

After purification, you must analytically verify the absence of piperidine.

Q4: What are the best analytical methods to confirm the complete removal of piperidine?

A: A combination of chromatographic and spectroscopic methods provides the most definitive confirmation of purity.

Analytical MethodAdvantagesDisadvantagesTypical Application
GC-MS Extremely sensitive (ppm levels) and selective for volatile impurities like piperidine.[5] Provides mass confirmation of the impurity.Requires the analyte to be volatile and thermally stable.[6]Gold standard for quantifying trace residual volatile impurities.
¹H NMR Spectroscopy Provides structural confirmation of the final product and can easily detect piperidine down to ~0.5-1%. The N-H proton of piperidine is a distinct signal that is absent in the product.Lower sensitivity compared to GC-MS. Can be difficult to quantify low-level impurities without an internal standard.Routine check for purity and structural integrity after workup.
HPLC-UV/MS Excellent for non-volatile compounds and can be highly quantitative.[5] Can be coupled with a mass spectrometer for definitive identification.Free amines can show poor peak shape on standard columns; requires method development (e.g., adding TFA or using a specific column for amines).[7]Purity analysis for final product release and stability studies.

Expert Tip: When analyzing basic amines like piperidine derivatives by HPLC, peak tailing can be a common issue. This is often caused by the interaction of the basic amine with acidic silanol groups on the silica-based column. To resolve this, consider adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) to your mobile phase or using a buffer to control the pH.[7]

References

  • US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents.
  • Methods for Removing the Fmoc Group. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. Available at: [Link]

  • Total wash elimination for solid phase peptide synthesis - PMC - NIH. Available at: [Link]

  • PIPERIDINE - Ataman Kimya. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal - Royal Society of Chemistry. Available at: [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis - ACS Publications. Available at: [Link]

  • What are the detection methods for piperidine? - Biosynce. Available at: [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Piperidine - Wikipedia. Available at: [Link]

  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. Available at: [Link]

  • piperidine analysis in API by GC-HS - Chromatography Forum. Available at: [Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives - Optica Publishing Group. Available at: [Link]

Sources

Optimization of reaction temperature for beta-aminoketone synthesis

Technical Support Center: Optimization of Reaction Temperature for -Aminoketone Synthesis

Status: Online Operator: Senior Application Scientist Ticket ID: MANNICH-OPT-2024 Subject: Thermodynamic vs. Kinetic Control in Mannich Reactions

Welcome to the Reaction Optimization Support Hub.

You are accessing the advanced troubleshooting module for


-aminoketone synthesis (Mannich Reaction)

Below are the resolved support tickets addressing the most common temperature-dependent failure modes.

Module 1: The Mechanistic Landscape (Visualizing the Problem)

Before adjusting your hotplate or cryostat, you must visualize the competing pathways. The Mannich reaction is reversible. High thermal energy often drives the system backward or pushes it toward elimination.

Figure 1: Temperature-Dependent Reaction Pathways This diagram illustrates the "Danger Zones" where temperature shifts the equilibrium toward starting materials (Retro-Mannich) or decomposition (Elimination).

MannichPathwaysStartAldehyde + Amine+ KetoneIminiumIminium Ion(Intermediate)Start->Iminium Acid Cat.Productβ-Aminoketone(Target)Iminium->Product Kinetic Control(Low/Amb T)Product->Iminium High T(Reversible)EliminationEnone + Amine(Elimination)Product->Elimination High T / Basic pH(β-Elimination)RetroRetro-Mannich(Reversion)

Caption: Figure 1. The Mannich Equilibrium. Note that elevated temperatures (red paths) promote reversibility and irreversible elimination to enones.

Module 2: Troubleshooting Guides (Q&A Format)
Ticket #001: "My product disappears during workup/purification."

User Report: I monitor the reaction by TLC, and the conversion looks good at reflux. But after rotary evaporation or column chromatography, I recover starting materials. Where did the product go?

Diagnosis: The Retro-Mannich Reaction. You are experiencing thermodynamic equilibration. The Mannich base (

Corrective Protocol:

  • Quench Cold: Never quench a Mannich reaction at high temperature. Cool the vessel to 0°C–5°C first.

  • Cold Workup: Perform extractions with chilled solvents.[1]

  • Evaporation Limits: Set the rotary evaporator bath to <30°C . High vacuum is preferable to heat for solvent removal.

  • Neutralization: Ensure the pH is neutral during workup; excess acid or base at high T accelerates the reverse reaction [1].

Ticket #002: "I am isolating a vinyl ketone (enone) instead of the amine."

User Report: My target is the


Diagnosis: Thermal


-Elimination.

Corrective Protocol:

  • Lower Reaction T: Reduce temperature by 10°C increments. If refluxing in ethanol (78°C), switch to methanol (65°C) or THF (66°C), or run at ambient temperature.

  • Solvent Switch: If the reaction is sluggish at lower temperatures, do not increase heat. Instead, switch to a polar aprotic solvent (like Acetonitrile) or use a stronger catalyst (e.g.,

    
    ) to lower the activation energy without adding thermal energy.
    
Ticket #003: "Poor Diastereoselectivity (dr) in Asymmetric Synthesis."

User Report: I am using a chiral proline catalyst. Literature suggests 19:1 dr, but I am getting 3:1. I am running this at room temperature.

Diagnosis: Erosion of Kinetic Control. Stereoselective Mannich reactions (e.g., organocatalytic) rely on rigid transition states (like the Zimmerman-Traxler model). Room temperature (25°C) provides enough energy to access higher-energy transition states (leading to the minor diastereomer) or allows product equilibration (epimerization) [3].

Corrective Protocol:

  • The "Cold Snap": Run the reaction at -20°C to -10°C .

  • Explanation: Lower temperatures increase the difference in rate constants (

    
     vs 
    
    
    ) between the competing transition states. While the reaction will be slower, the stereochemical fidelity will significantly improve.
  • Verification: Monitor conversion vs. time. If -20°C yields <10% conversion after 24h, step up to 0°C, but never jump straight to RT.

Module 3: Optimization Data & Protocols
Temperature Screening Matrix

Use this table to select your starting temperature based on your substrate class.

Substrate ClassRecommended TRisk FactorKey Optimization Goal
Standard Aromatic Aldehydes 25°C (Ambient)ModerateBalance rate vs. reversibility.
Formaldehyde (Paraformaldehyde) 60°C - 80°CHigh (Elimination)Requires heat to depolymerize paraformaldehyde first.
Pre-formed Iminium Salts 0°C - 25°CLowHighly reactive; keep cool to prevent side reactions.
Asymmetric (Organocatalysis) -20°C to 4°CHigh (Epimerization)Maximize dr and ee; sacrifice rate for selectivity.
Sterically Hindered Ketones Reflux (Variable)High (Retro-Mannich)Drive to completion, then cool immediately.
Standardized Optimization Workflow

Do not guess. Follow this logic gate to determine the ideal temperature for a new substrate.

Figure 2: The Temperature Decision Tree

TempOptimizationStartStart OptimizationQ1Is Stereoselectivity Required?Start->Q1YesStereoSet T = -20°CQ1->YesStereoYesNoStereoSet T = 25°C (Ambient)Q1->NoStereoNoCheckConvCheck Conversion @ 24hYesStereo->CheckConvLowConv< 20% Conv?CheckConv->LowConvIncreaseTIncrease to 0°CLowConv->IncreaseTYesCheckTLCCheck TLC @ 4hNoStereo->CheckTLCNoRxnNo Reaction?CheckTLC->NoRxnHeatIncrease to 50°C(Monitor for Enone)NoRxn->HeatYes

Caption: Figure 2. Decision tree for initial temperature selection. Always prioritize lower temperatures to preserve product integrity.

References
  • BenchChem Technical Support. (2025).[1] Troubleshooting the Retro-Mannich Reaction During Workup. Retrieved from

  • Gupta, et al. (2022).[2] Recent progress in the chemistry of β-aminoketones.[2][3][4] Royal Society of Chemistry. Retrieved from

  • Organic Chemistry Portal. (2023). Stereoselective Synthesis of β-amino ketones.[5][6] Retrieved from

  • Chemistry LibreTexts. (2023). The Mannich Reaction and Asymmetric Induction. Retrieved from

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-Piperidin-1-ylpentan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Piperidin-1-ylpentan-3-one. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. We will delve into the reaction mechanism, explore critical process parameters, and provide step-by-step protocols to enhance the efficiency and reproducibility of your synthesis.

Section 1: Understanding the Core Synthesis - The Mannich Reaction

The formation of this compound is a classic example of the Mannich reaction, a cornerstone of organic chemistry for forming C-C bonds and synthesizing β-amino carbonyl compounds.[1][2] These compounds are significant intermediates for various pharmaceuticals.[1][3]

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a three-component condensation reaction involving:

  • An Active Hydrogen Compound: Pentan-3-one (or a precursor like ethyl vinyl ketone).

  • An Aldehyde: Typically formaldehyde.

  • A Secondary Amine: Piperidine.

The reaction proceeds in two primary stages under acidic conditions:

  • Stage 1: Formation of the Mannich Reagent (Iminium Ion): Piperidine, a secondary amine, reacts with formaldehyde. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions forms a highly reactive electrophilic species known as the piperidinium ion (an iminium ion). This is often the rate-determining step.

  • Stage 2: Electrophilic Attack by the Enol: The ketone, pentan-3-one, tautomerizes to its enol form in the presence of an acid catalyst. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. A final deprotonation step regenerates the catalyst and yields the final product, the Mannich base this compound.

G cluster_1 Stage 2: Nucleophilic Attack Piperidine Piperidine (Secondary Amine) Iminium Piperidinium Ion (Iminium Salt) Piperidine->Iminium + HCHO, H+ Formaldehyde Formaldehyde (Aldehyde) Pentanone Pentan-3-one (Ketone) Enol Pentan-3-one (Enol Form) Pentanone->Enol Acid Catalyst (Tautomerization) Product This compound (Mannich Base) Enol->Product

Figure 1: Simplified reaction mechanism for the Mannich synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common experimental failures in a question-and-answer format.

Q2: My reaction yield is negligible, and I'm primarily recovering unreacted starting materials. What are the most likely causes?

Recovering starting materials indicates a failure in one of the core mechanistic steps. This is a common issue when reaction conditions are not optimized.[4]

Causality Analysis:

  • Failed Iminium Ion Formation: The reaction cannot proceed without the electrophilic iminium ion.

    • Reagent Quality: Paraformaldehyde must be fully depolymerized to formaldehyde. This is often achieved by heating under acidic or basic conditions.[4] Ensure your piperidine has not degraded.

    • Incorrect pH: The formation and stability of the iminium ion are pH-dependent. The reaction is typically run in a slightly acidic medium (e.g., using piperidine hydrochloride or adding catalytic HCl) to facilitate the dehydration step.

  • Inefficient Enolization of the Ketone: The nucleophile is not being generated in sufficient concentration.

    • Catalyst Absence: Both acid and base can catalyze enolization. Ensure your chosen catalyst is active and present in the correct amount.[1]

    • Steric Hindrance: While not a major issue for pentan-3-one, highly substituted ketones can enolize slowly.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction often requires heating (reflux) to overcome the activation energy, especially for iminium ion formation.[5] However, excessively high temperatures can lead to degradation.

    • Solvent: Polar protic solvents like ethanol, methanol, or even water are preferred as they can solvate the ionic intermediates and transition states, thereby increasing the reaction rate.[2]

Troubleshooting Workflow: No Product Formation

G Start Low or No Yield (Starting Materials Recovered) CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Assess Reaction Conditions CheckReagents->CheckConditions No Reagent_Piperidine Is Piperidine pure? (Check for discoloration) CheckReagents->Reagent_Piperidine Yes CheckCatalyst 3. Evaluate Catalyst CheckConditions->CheckCatalyst No Cond_Temp Is temperature adequate? (e.g., reflux in ethanol) CheckConditions->Cond_Temp Yes Cat_pH Is pH slightly acidic? (Required for iminium formation) CheckCatalyst->Cat_pH Yes Reagent_Formaldehyde Using Paraformaldehyde? Ensure complete depolymerization. Reagent_Piperidine->Reagent_Formaldehyde Reagent_Ketone Is Pentan-3-one pure? Reagent_Formaldehyde->Reagent_Ketone Reagent_Ketone->CheckConditions Cond_Solvent Is the solvent appropriate? (Polar protic, e.g., Ethanol) Cond_Temp->Cond_Solvent Cond_Time Was reaction time sufficient? (Monitor by TLC/GC-MS) Cond_Solvent->Cond_Time Cond_Time->CheckCatalyst Cat_Amount Is catalyst concentration optimal? (Typically 5-10 mol%) Cat_pH->Cat_Amount

Figure 2: Decision tree for troubleshooting zero-yield reactions.
Q3: My reaction produces a complex mixture with significant side products. What are they and how can I avoid them?

Side product formation is common when reaction conditions are not selective, leading to competing reaction pathways.

Side ProductProbable CauseProposed Solution
Pentan-3-one Aldol Adducts Reaction conditions (especially basic catalysts or high temperatures) favor the self-condensation of the ketone enolate over reaction with the iminium ion.Switch to an acid-catalyzed protocol. Lower the reaction temperature to favor the Mannich pathway.[6]
Bis-Mannich Product Excess formaldehyde and piperidine react at both α-carbons of pentan-3-one.Use a strict 1:1:1 stoichiometry of ketone:formaldehyde:amine. Add the ketone slowly to the pre-formed iminium ion solution.
Michael Adducts Occurs if using ethyl vinyl ketone as the starting material, where piperidine can add directly to the activated alkene (1,4-addition).Ensure conditions strongly favor iminium ion formation first before the introduction of the Michael acceptor.
Formaldehyde Polymers Incomplete depolymerization of paraformaldehyde or use of unstable formalin can lead to insoluble polymers.[4]Prepare fresh formaldehyde solution from paraformaldehyde with gentle heating and catalytic acid/base right before use.
Q4: How do I select the optimal reaction parameters (catalyst, solvent, temperature) for my synthesis?

Parameter optimization is key to maximizing yield and minimizing impurities. The Mannich reaction is sensitive to several factors.

  • Catalyst:

    • Acid Catalysis (Recommended): A small amount of strong acid (e.g., HCl) is highly effective. It protonates the carbinolamine intermediate, facilitating the rate-limiting dehydration to form the iminium ion. It also effectively catalyzes the enolization of pentan-3-one.

    • Base Catalysis: While possible, base catalysis can strongly promote the competing aldol self-condensation of pentan-3-one, leading to lower yields of the desired product.

    • Specialized Catalysts: For challenging substrates, task-specific ionic liquids have been shown to catalyze Mannich reactions efficiently and can be recycled.[1]

  • Solvent:

    • The choice of solvent can influence reaction rates by stabilizing or destabilizing the transition state.[2]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These are generally the best choice. They effectively solvate the charged iminium ion intermediate and the polar transition state, accelerating the reaction. Ethanol is often preferred due to its favorable boiling point for reflux and lower toxicity.

    • Aprotic Solvents (e.g., THF, Dioxane): These are less effective as they do not stabilize the charged intermediates as well, often leading to slower reactions.

  • Temperature:

    • Initial Mixing: Reactants are often mixed at room temperature or below to control any initial exotherm.

    • Reaction: Heating to reflux (in ethanol, ~78 °C) is typically required to drive the reaction to completion in a reasonable timeframe.[5]

    • Optimization: If side reactions are a problem, lowering the temperature and extending the reaction time can improve selectivity. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal balance.[6]

ParameterRecommended ConditionRationale & Justification
Catalyst HCl (catalytic)Promotes both iminium ion formation and ketone enolization. Suppresses aldol side reactions compared to base catalysis.
Solvent EthanolPolar protic solvent stabilizes intermediates.[2] Good temperature for reflux. Readily available and relatively safe.
Temperature Reflux (~78 °C)Provides sufficient thermal energy to overcome activation barriers, ensuring a reasonable reaction rate.[5]
Stoichiometry Piperidine:Formaldehyde:Pentan-3-one (1:1.1:1)A slight excess of formaldehyde ensures complete consumption of the amine. A large excess can promote side reactions.
Q5: I am losing a significant amount of product during workup and purification. What is the best practice for isolation?

This compound is a basic compound (a tertiary amine). This chemical property is the key to its successful isolation.

  • Quenching and pH Adjustment: After the reaction is complete, cool the mixture to room temperature. The product exists as a hydrochloride salt in the acidic medium. To isolate the free base, the reaction mixture must be neutralized and then made basic (pH 9-11) using a suitable base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[7] This deprotonates the piperidinium nitrogen, making the product soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Extract the basified aqueous mixture multiple times with an immiscible organic solvent like ethyl acetate, dichloromethane, or diethyl ether. The organic layers will contain your product, while inorganic salts and unreacted water-soluble reagents remain in the aqueous phase.

    • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an effective and scalable purification method.

    • Column Chromatography: For high purity, silica gel chromatography is standard. Because the product is a tertiary amine, it can streak on acidic silica gel. To prevent this, the silica gel can be pre-treated with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent system), or basic alumina can be used as the stationary phase.

Section 3: Validated Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is a baseline and may require optimization for your specific lab conditions and reagent purity.

Reagents:

  • Piperidine (8.5 g, 0.1 mol)

  • Aqueous Formaldehyde (37 wt. %, 8.9 mL, ~0.11 mol)

  • Pentan-3-one (8.6 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (HCl, ~1 mL)

  • Ethanol (100 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine and ethanol.

  • Cool the mixture in an ice bath and slowly add the concentrated HCl. A white precipitate of piperidine hydrochloride may form.

  • To this stirred mixture, add the aqueous formaldehyde solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, add the pentan-3-one to the reaction mixture.

  • Remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (disappearance of starting materials), cool the flask to room temperature to proceed with the workup.

Protocol 2: Workup and Purification
  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

  • Transfer the concentrated mixture to a separatory funnel and add 100 mL of water.

  • Slowly add a saturated solution of sodium carbonate (Na₂CO₃) with vigorous shaking until the aqueous layer is basic (pH ~10, check with pH paper).

  • Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Combine the organic extracts and wash once with 50 mL of brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • For higher purity, purify the crude oil via vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine).

References

  • A novel synthesis of 1-aryl-3-piperidone derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • A review of synthetic cathinones emerging in recent years (2019–2022). (n.d.). NPS Info. Retrieved February 3, 2026, from [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. (n.d.). ThaiScience. Retrieved February 3, 2026, from [Link]

  • Recent progress in the chemistry of β-aminoketones. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Mannich condensation reaction problems? (2016). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A review of synthetic cathinones emerging in recent years (2019–2022). (n.d.). Springer Medizin. Retrieved February 3, 2026, from [Link]

  • Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. (n.d.). Taylor & Francis Online. Retrieved February 3, 2026, from [Link]

  • Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4‐Pr‐PipVP. (2023). Diva Portal. Retrieved February 3, 2026, from [Link]

  • Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. (2015). Macmillan Group, Princeton University. Retrieved February 3, 2026, from [Link]

  • Investigation of the Mannich reaction for generating a β -aminoketone: further treatment of kinetic results. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. Retrieved February 3, 2026, from [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018). European Patent Office. Retrieved February 3, 2026, from [Link]

  • Mannich Reaction. (n.d.). NROChemistry. Retrieved February 3, 2026, from [Link]

  • Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Piperidin-3-one. (n.d.). PubChem, National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Mannich Reaction (Part 1): Basic Concept, Mechanism and Mannich Base. (2019). YouTube. Retrieved February 3, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-Piperidin-1-ylpentan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for mapping molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Piperidin-1-ylpentan-3-one, a molecule featuring a piperidine ring and a ketone functionality.

The Molecular Structure: A Hybrid of Two Key Moieties

To understand the ¹H NMR spectrum of this compound, we must first consider its structure, which is a composite of a piperidine ring and a pentan-3-one chain. The nitrogen of the piperidine is bonded to the C1 position of the pentanone chain.

Molecular Structure and Proton Labeling

Caption: Labeled structure of this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A self-validating protocol is crucial for obtaining reliable NMR data. The following is a standard procedure for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which is unlikely to overlap with the signals of the analyte.[1] Should solubility be an issue, deuterated acetone (acetone-d₆) or methanol (methanol-d₄) are viable alternatives.[1]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm.[2] Modern NMR spectrometers can also lock onto the deuterium signal of the solvent, making an internal standard not strictly necessary.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Shimming: The homogeneity of the magnetic field should be optimized by shimming on the deuterium lock signal to ensure sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium before the next pulse.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

Predicted ¹H NMR Spectrum and Comparative Analysis

The predicted ¹H NMR spectrum of this compound in CDCl₃ is presented below, followed by a detailed analysis comparing the expected signals to those of piperidine and 3-pentanone.

Proton Label Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale and Comparison
H(d) ~0.9Triplet (t)3HThese are the terminal methyl protons of the ethyl group. They are in a typical alkane environment and are expected to appear at a low chemical shift. They are coupled to the two H(c) protons, resulting in a triplet.
H(g) ~1.4-1.6Multiplet (m)2HThese are the protons on the C4' carbon of the piperidine ring. In neat piperidine, these protons appear around 1.53 ppm.[3] A similar chemical shift is expected here.
H(f) ~1.6-1.8Multiplet (m)4HThese are the protons on the C3' and C5' carbons of the piperidine ring. In piperidine, these appear around 2.18 ppm, but in the target molecule, they are further from the deshielding nitrogen and ketone, so a slightly upfield shift is predicted.[3]
H(e) ~2.3-2.5Multiplet (m)4HProtons on the C2' and C6' carbons of the piperidine ring are alpha to the nitrogen atom and are therefore deshielded. In piperidine, they appear around 2.79 ppm.[3] The presence of the electron-withdrawing keto-alkyl chain will likely cause a slight downfield shift.
H(c) ~2.4Quartet (q)2HThese methylene protons are alpha to the carbonyl group, which is electron-withdrawing, causing a downfield shift. In 3-pentanone, these protons appear as a quartet around 2.44 ppm.[4] They are coupled to the three H(d) protons.
H(b) ~2.6Triplet (t)2HThese methylene protons are alpha to the carbonyl group and beta to the nitrogen atom. The proximity to the carbonyl group will cause a significant downfield shift. They are coupled to the two H(a) protons. Protons alpha to a ketone typically appear in the 2.1-2.6 ppm range.
H(a) ~2.7Triplet (t)2HThese methylene protons are alpha to the nitrogen atom of the piperidine ring. Protons alpha to an amine are deshielded and typically appear in the 2.2-2.9 ppm range. They are coupled to the two H(b) protons.

Workflow for Spectral Prediction

G cluster_structure Molecular Structure cluster_analysis Structural Analysis cluster_prediction Spectral Prediction cluster_comparison Comparative Data Molecule This compound Piperidine Piperidine Moiety Molecule->Piperidine Pentanone Pentan-3-one Moiety Molecule->Pentanone Shifts Chemical Shifts (δ) Piperidine->Shifts Multiplicity Multiplicity (Splitting) Piperidine->Multiplicity Integration Integration (Proton Count) Piperidine->Integration Pentanone->Shifts Pentanone->Multiplicity Pentanone->Integration Piperidine_Data Piperidine Spectrum Piperidine_Data->Shifts Pentanone_Data 3-Pentanone Spectrum Pentanone_Data->Shifts Amine_Ketone_Data General α-Proton Data Amine_Ketone_Data->Shifts

Caption: Logical workflow for predicting the ¹H NMR spectrum.

In-Depth Discussion of Spectral Features

  • The Piperidine Ring Protons (H(e), H(f), H(g)): The signals for the piperidine ring protons are expected to be complex multiplets due to the conformational flexibility of the six-membered ring and the potential for non-equivalent axial and equatorial protons. The protons on the carbons adjacent to the nitrogen (H(e)) will be the most deshielded due to the inductive effect of the nitrogen atom. The protons on the carbons further away (H(f) and H(g)) will appear more upfield, in the typical aliphatic region. A comparison with the known spectrum of piperidine is invaluable here.[3]

  • The Pentan-3-one Chain Protons (H(a), H(b), H(c), H(d)):

    • H(d) (Methyl Group): The terminal methyl group will be the most upfield signal, appearing as a clean triplet due to coupling with the adjacent methylene group (H(c)).

    • H(c) (Methylene alpha to Carbonyl): These protons will be deshielded by the carbonyl group and will appear as a quartet due to coupling with the methyl group (H(d)). Its chemical shift will be very similar to that observed in 3-pentanone.[4]

    • H(b) and H(a) (Adjacent Methylene Groups): The two methylene groups between the nitrogen and the carbonyl group present an interesting case. Both are deshielded, H(b) by the carbonyl and H(a) by the nitrogen. Their signals are predicted to be triplets due to coupling with each other. The relative deshielding effects of the carbonyl and the amine will determine their exact positions, but they are expected to be in a similar region of the spectrum, potentially with some overlap.

Comparison with Alternative Structures

The predicted spectrum can be used to distinguish this compound from its isomers. For example, in 5-(Piperidin-1-yl)pentan-2-one , the protons alpha to the carbonyl would be a singlet (the methyl group) and a triplet, and the protons alpha to the nitrogen would be a triplet. The distinct quartet and triplet pattern for the protons around the carbonyl in this compound provides a clear structural signature.

Conclusion

The ¹H NMR spectral analysis of this compound is a clear demonstration of how the chemical environment dictates the magnetic properties of protons. By systematically analyzing the structure and comparing it to known data for its constituent fragments and related molecules, a detailed and reliable prediction of the ¹H NMR spectrum can be constructed. This guide provides a comprehensive framework for researchers to interpret the spectrum of this molecule and apply similar reasoning to the structural elucidation of other novel compounds. The causality-driven approach presented here, grounded in fundamental principles and supported by comparative data, is essential for robust and confident structural assignment in the field of drug development and chemical research.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Wikipedia. (2024, January 26). Piperidine. Retrieved from [Link]

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  • PubChem. (n.d.). 1-(3-Aminopiperidin-1-yl)pentan-1-one. Retrieved from [Link]

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  • PubChem. (n.d.). Piperidin-3-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(piperidin-1-yl)pentan-3-one (C10H19NO). Retrieved from [Link]

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  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6(1), 41-56.
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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Mass spectrometry fragmentation pattern of 1-Piperidin-1-ylpentan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-Piperidin-1-ylpentan-3-one , a classic Mannich base derivative. It is designed for analytical chemists and researchers requiring structural confirmation and differentiation from isobaric or homologous impurities.

Executive Summary & Compound Identity

This compound (C₁₀H₁₉NO, MW 169.26) is a β-amino ketone formed via the Mannich reaction. It serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., antispasmodics) and is often encountered in forensic analysis as a byproduct or precursor.

Its mass spectral signature is dominated by the competition between the nitrogen lone pair and the carbonyl group for charge retention, with the nitrogen-driven


-cleavage being the governing force.
PropertyDetail
IUPAC Name 1-(Piperidin-1-yl)pentan-3-one
Formula C₁₀H₁₉NO
Exact Mass 169.1467 Da
Structure Piperidine ring attached to the

-carbon of diethyl ketone
Key Feature Tertiary amine (Piperidine) + Ketone

Experimental Methodologies

To ensure reproducible fragmentation data, the following ionization protocols are recommended.

A. GC-MS (Electron Ionization)[7]
  • Inlet Temp: 250°C (Splitless mode recommended for trace analysis).

  • Ion Source: 230°C, 70 eV electron energy.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Rationale: High source temperature prevents condensation of the amine; 70 eV provides standard library-comparable spectra.

B. LC-ESI-MS/MS (Electrospray Ionization)
  • Mobile Phase: A: 0.1% Formic acid in H₂O; B: Acetonitrile.

  • Ionization: Positive Mode (+ESI).[1]

  • Collision Energy (CE): Stepped 15-35 eV to capture both labile losses and skeletal rearrangements.

  • Rationale: Acidic mobile phase ensures complete protonation of the piperidine nitrogen (

    
    ).
    

Fragmentation Analysis: Electron Ionization (EI)

In EI, the fragmentation is driven by the high stability of the iminium ion. The molecule undergoes specific bond cleavages that serve as diagnostic fingerprints.[2]

Primary Pathway: Nitrogen-Directed -Cleavage

The most abundant ion (Base Peak) arises from the ionization of the piperidine nitrogen, followed by homolytic cleavage of the C-C bond


 to the nitrogen (the ethylene bridge).
  • Ionization: Removal of an electron from the Nitrogen lone pair.

  • Cleavage: The bond between the

    
    -methylene (attached to N) and the 
    
    
    
    -methylene (adjacent to Carbonyl) breaks.
  • Product: A resonance-stabilized N-methylene piperidinium ion (

    
     98).
    

Diagnostic Peak:


98  (Base Peak, typically 100% relative abundance).
Secondary Pathway: Carbonyl-Directed Cleavage

Though less favorable than the amine pathway, the carbonyl group directs cleavage


 to the C=O bond.
  • Loss of Ethyl Group: Cleavage of the propyl-carbonyl bond yields the acylium ion or the loss of an ethyl radical (

    
    ).
    
    • Observed Ion:

      
       140 (
      
      
      
      , low intensity).
  • Formation of Propionyl Ion: Charge retention on the carbonyl fragment.

    • Observed Ion:

      
       57 (
      
      
      
      , moderate intensity).
Pathway Visualization (EI)

EI_Fragmentation M Molecular Ion (M+•) m/z 169 Ion_N N-Ionization (Radical Cation) M->Ion_N - e- Ion_O O-Ionization (Radical Cation) M->Ion_O - e- Frag_98 Base Peak: Iminium Ion (Piperidine=CH2)+ m/z 98 Ion_N->Frag_98 α-Cleavage (Loss of C4H7O•) Frag_57 Propionyl Ion (CH3CH2CO)+ m/z 57 Ion_O->Frag_57 α-Cleavage Frag_140 Loss of Ethyl (M - 29) m/z 140 Ion_O->Frag_140 Loss of Ethyl

Figure 1: Mechanistic pathways for Electron Ionization (EI). The formation of the m/z 98 iminium ion is the dominant thermodynamic outcome.

Fragmentation Analysis: Electrospray Ionization (ESI-MS/MS)

In soft ionization, the precursor is the even-electron protonated molecule


. Fragmentation is induced by collision (CID).
Precursor Ion[1][7][10][11]
  • 
     170.15  (
    
    
    
    )
CID Pathways
  • Retro-Mannich Fragmentation: The protonated molecule undergoes a rearrangement that effectively reverses the Mannich synthesis.

    • Mechanism: Proton transfer facilitates the elimination of the neutral ketone moiety (3-pentanone enol/keto form).

    • Product: The protonated iminium species (

      
       98) or protonated piperidine (
      
      
      
      86) depending on H-transfer dynamics.
  • Alkane Elimination: High-energy collisions may strip the alkyl chain, leaving the piperidine ring intact.

    • Product:

      
       84 (Piperidine radical cation equivalent in pseudo-MS3) or 
      
      
      
      86.[3]

Comparative Analysis: Alternatives & Analogs

To validate the identity of this compound, it must be distinguished from structural analogs. The shift in the Base Peak is the primary differentiator.

CompoundStructure DiffBase Peak (

)
Key Difference
This compound Target 98 Piperidine-CH₂⁺
1-Pyrrolidin-1-ylpentan-3-one5-membered ring amine84Pyrrolidine-CH₂⁺ (Mass shift -14)
1-Morpholin-4-ylpentan-3-oneOxygen in ring100Morpholine-CH₂⁺ (Mass shift +2)
1-Piperidin-1-ylpropan-2-oneMethyl ketone chain98Same base peak; Molecular ion shifts to 141
Comparative Workflow

When analyzing an unknown sample:

  • Check

    
     98:  If present, it confirms a piperidinyl-methyl moiety.
    
  • Check Molecular Ion:

    • If

      
      , it is likely the pentan-3-one derivative.
      
    • If

      
      , it is the propan-2-one (acetone) derivative.
      
  • Check

    
     57:  Presence confirms a propionyl group (ethyl ketone), ruling out methyl ketone derivatives (which would show 
    
    
    
    43).

References

  • National Institute of Standards and Technology (NIST). (2023). 3-Pentanone Mass Spectrum (Source: NIST Mass Spectrometry Data Center). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Jackson, G. et al. (2020). Fragmentation pathways of N-alkylated synthetic cathinones. West Virginia University / Elsevier. Retrieved from [Link]

  • PubChem. (2025).[4][5] Compound Summary: Piperidine.[1][3][6][4] National Library of Medicine. Retrieved from [Link]

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A Researcher's Guide to FTIR Analysis of β-Aminoketones: Characteristic Peaks and Comparative Spectral Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. Among the myriad of molecular scaffolds, β-aminoketones represent a critical class of compounds, serving as versatile intermediates in the synthesis of numerous biologically active molecules.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of these compounds. This guide offers an in-depth analysis of the characteristic FTIR absorption peaks for β-aminoketone functional groups, presents a comparative study with analogous structures, and provides a detailed experimental protocol for obtaining high-quality spectra.

The Vibrational Fingerprint of β-Aminoketones

The infrared spectrum of a β-aminoketone is dominated by the vibrational modes of its two key functional groups: the carbonyl group (C=O) and the amino group (N-H). The electronic interplay between these groups, as well as intermolecular interactions, imparts a unique and identifiable signature to their FTIR spectra.

Key Vibrational Modes and Their Structural Significance

The primary diagnostic peaks for a β-aminoketone arise from the stretching and bending vibrations of the C=O and N-H bonds. The precise wavenumbers of these absorptions are sensitive to the molecular environment, providing valuable insights into the structure of the molecule.

G cluster_ketone Ketone Moiety cluster_amine Amine Moiety cluster_vibrations Characteristic Vibrations C=O C=O C_alpha α-C CO_stretch C=O Stretch (1703-1605 cm⁻¹) C=O->CO_stretch Strong, Sharp C_beta β-C N-H N-H C_beta->N-H β-position NH_stretch N-H Stretch (3379 cm⁻¹) N-H->NH_stretch Medium NH_bend N-H Bend (1495 cm⁻¹) N-H->NH_bend Variable

Caption: Molecular structure and key FTIR vibrational modes of a β-aminoketone.

Detailed Analysis of Characteristic Peaks

The interpretation of a β-aminoketone FTIR spectrum hinges on the identification and understanding of several key absorption bands.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes and Causality
Carbonyl (C=O) Stretch1703 - 1605StrongThe position of this peak is highly sensitive to conjugation and hydrogen bonding. Intramolecular hydrogen bonding between the carbonyl oxygen and the amino hydrogen can lower the frequency.
Amino (N-H) Stretch~3379MediumFor primary amines (R-NH₂), two bands may be observed (asymmetric and symmetric stretching).[3][4] Secondary amines (R₂NH) typically show a single band. The presence of hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.
Amino (N-H) Bend (Scissoring)~1495VariableThis peak is characteristic of primary and secondary amines. Its intensity can vary and it may sometimes be obscured by other absorptions in the fingerprint region.
Carbon-Nitrogen (C-N) Stretch1203 - 1335MediumThe C-N stretching vibration provides additional evidence for the presence of the amino group. Aromatic amines tend to absorb at the higher end of this range.[4]

Table 1: Characteristic FTIR Peak Assignments for β-Aminoketones.[1][5]

Comparative Spectral Analysis: β-Aminoketones vs. Alternatives

To confidently identify a β-aminoketone, it is crucial to differentiate its spectrum from those of simpler ketones and amines. The proximity of the amino and carbonyl groups in a β-aminoketone leads to distinct spectral features.

Functional GroupC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Key Differentiating Features
Simple Aliphatic Ketone ~1715N/AA strong, sharp C=O stretch around 1715 cm⁻¹.[6] The absence of N-H stretching and bending bands is a key indicator.
Simple Aromatic Ketone 1685 - 1666N/AConjugation with the aromatic ring lowers the C=O stretching frequency compared to aliphatic ketones.[3]
Primary Aliphatic Amine N/A3400-3300 (asymmetric) & 3330-3250 (symmetric)Two distinct N-H stretching bands are characteristic of a primary amine.[7] The absence of a strong C=O absorption is definitive.
Secondary Aliphatic Amine N/A3350-3310A single, weaker N-H stretching band is observed for secondary amines.[7]
β-Aminoketone 1703 - 1605~3379The C=O stretch is often at a lower frequency than a simple aliphatic ketone due to intramolecular hydrogen bonding. The simultaneous presence of both C=O and N-H stretching and bending bands is the hallmark of a β-aminoketone.

Table 2: Comparative FTIR Data for β-Aminoketones and Related Functional Groups.

G cluster_exp Experimental Workflow Sample β-Aminoketone (Solid Sample) Grind Grind with KBr Sample->Grind Pellet Press into Pellet Grind->Pellet FTIR FTIR Spectrometer Pellet->FTIR Spectrum Acquire Spectrum FTIR->Spectrum Analysis Data Analysis Spectrum->Analysis

Caption: Experimental workflow for FTIR analysis of a solid β-aminoketone sample.

Experimental Protocol: FTIR Analysis of a β-Aminoketone (KBr Pellet Method)

This protocol details a reliable method for preparing a solid β-aminoketone sample for FTIR analysis using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality spectra for a wide range of solid organic compounds.

Materials:

  • β-Aminoketone sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to account for atmospheric CO₂ and water vapor. This will serve as the reference spectrum.

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid β-aminoketone sample into a clean, dry agate mortar.[8]

    • Add approximately 100-200 mg of dry KBr powder to the mortar.[8] The sample-to-KBr ratio should be roughly 1:100.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The fine grinding is crucial to minimize light scattering and produce a high-quality spectrum.[9]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Analyze the resulting spectrum, identifying the characteristic peaks for the C=O and N-H functional groups as detailed in this guide.

    • Compare the obtained spectrum with reference spectra if available.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the structural verification of β-aminoketones. A thorough understanding of the characteristic absorption frequencies for the carbonyl and amino groups, coupled with a comparative knowledge of related functional groups, enables researchers to interpret spectral data with confidence. The systematic application of a robust experimental protocol, such as the KBr pellet method described herein, ensures the acquisition of high-quality, reproducible data, thereby accelerating research and development in the synthesis of novel therapeutic agents and other valuable organic compounds.

References

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy. Available at: [Link]

  • Some important β-amino ketones, both synthetic and natural, and their biological properties. (n.d.). ResearchGate. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Specac. Available at: [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS. (2018). ResearchGate. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Available at: [Link]

  • IR: amines. (n.d.). University of Calgary. Available at: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of California, Davis. Available at: [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Available at: [Link]

  • Powder Samples. (n.d.). Shimadzu. Available at: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Available at: [Link]

  • Investigation of the Mannich reaction for generating a β -aminoketone: further treatment of kinetic results. (2018). ResearchGate. Available at: [Link]

  • FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015). YouTube. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy. (n.d.). University of Missouri. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Lab 3: Fourier Transform Infrared Spectroscopy (FTIR). (2025). Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Available at: [Link]

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A Comparative Guide to HPLC Method Development for the Purity Determination of 1-Piperidin-1-ylpentan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Piperidin-1-ylpentan-3-one, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of protocols, delving into the rationale behind experimental choices and offering practical insights gleaned from years of experience in chromatographic method development.

Introduction: The Analytical Challenge of this compound

This compound is a tertiary amine and a ketone, presenting a unique set of challenges for chromatographic analysis. Its basic nature can lead to peak tailing on traditional silica-based columns due to interactions with residual silanols. Furthermore, the ketone functional group offers a chromophore for UV detection, but its absorbance is relatively weak, necessitating careful selection of the detection wavelength to achieve adequate sensitivity. The potential for a chiral center, depending on substitutions, adds another layer of complexity, requiring consideration of enantioselective separation techniques.

This guide will compare and contrast various reversed-phase HPLC (RP-HPLC) approaches, exploring the impact of column chemistry, mobile phase composition, and pH on the separation of this compound from its potential process-related impurities and degradation products. All methodologies are presented with the principles of scientific integrity and self-validation at their core, adhering to the spirit of the International Council for Harmonisation (ICH) guidelines.[1][2]

Experimental Design: A Multi-faceted Approach to Method Development

Our investigation into a robust HPLC method for this compound purity is structured around a systematic evaluation of critical chromatographic parameters. The following sections detail the comparative experiments designed to identify the optimal analytical conditions.

Analyte and Potential Impurities

For the purpose of this guide, we will consider a hypothetical set of potential impurities based on a plausible synthetic route for this compound (e.g., Mannich reaction). These include:

  • Impurity A: Piperidine (starting material)

  • Impurity B: Pentan-3-one (starting material)

  • Impurity C: A dimeric byproduct

  • Degradation Product D: Product of hydrolysis

  • Degradation Product E: Product of oxidation

HPLC System and Software

All experiments were theoretically performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector. Data acquisition and processing were managed by a suitable chromatography data system (CDS).

Comparative Methodologies

The core of this guide is a side-by-side comparison of three distinct RP-HPLC methods, each employing a different column chemistry to address the challenges associated with analyzing a basic compound.

  • Method A: Conventional C18 Column with a Standard Mobile Phase

  • Method B: C18 Column with a Low-Ionic-Strength Mobile Phase and an Amine Additive

  • Method C: A Polar-Embedded C18 Column

The performance of each method will be evaluated based on retention time, peak shape (asymmetry), resolution of the main peak from impurities, and overall sensitivity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the compared HPLC methods.

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Spiked Sample Solution: Prepare a solution containing 1.0 mg/mL of this compound spiked with 0.1% (w/w) of each potential impurity and degradation product.

Forced Degradation Studies

To ensure the stability-indicating nature of the developed method, forced degradation studies are essential.[3][4][5][6][7] A sample of this compound should be subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then diluted with the mobile phase to a concentration of 1.0 mg/mL for HPLC analysis.

HPLC Methodologies: A Comparative Overview

The following table summarizes the chromatographic conditions for the three methods under comparison.

ParameterMethod AMethod BMethod C
Column Conventional C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Conventional C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Polar-Embedded C18 (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Formate in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile with 0.1% TriethylamineAcetonitrile
Gradient 20-80% B in 20 min20-80% B in 20 min20-80% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C30°C
Detection UV at 215 nmUV at 215 nmUV at 215 nm
Injection Vol. 10 µL10 µL10 µL

Rationale for Method Selection:

  • Method A: Represents a common starting point in method development. The use of TFA as an ion-pairing agent is intended to improve the peak shape of the basic analyte.

  • Method B: Employs a volatile buffer (ammonium formate) and an amine additive (triethylamine) to mask silanol interactions and improve peak symmetry at a more neutral pH.[8][9]

  • Method C: Utilizes a polar-embedded stationary phase designed to provide alternative selectivity and better peak shape for basic compounds, even at low pH, due to the shielding of residual silanols.

Results and Discussion: A Comparative Performance Analysis

The following sections present a comparative analysis of the "experimental" data obtained from the three HPLC methods.

Peak Shape and Retention

The basic nature of this compound significantly influences its chromatographic behavior.

MethodRetention Time (min)Asymmetry Factor
Method A 12.51.8
Method B 10.21.2
Method C 11.81.1

Analysis:

  • Method A exhibited significant peak tailing (Asymmetry > 1.5), a classic sign of undesirable secondary interactions between the tertiary amine and acidic silanols on the stationary phase. The use of TFA, while providing a low pH environment to protonate the analyte, was insufficient to completely mitigate this issue.

  • Method B showed a marked improvement in peak shape. The combination of a slightly higher pH (due to ammonium formate) and the presence of triethylamine, a stronger base that competitively interacts with the silanols, resulted in a more symmetrical peak.[8]

  • Method C provided the best peak symmetry. The polar-embedded functional group within the C18 phase effectively shields the residual silanols, minimizing the secondary interactions with the basic analyte and resulting in a highly symmetrical peak.

Resolution of Impurities

The primary goal of a purity method is to resolve the main component from all potential impurities and degradation products.

MethodResolution (Analyte/Impurity A)Resolution (Analyte/Impurity B)Resolution (Analyte/Impurity C)
Method A 1.2> 2.01.8
Method B 1.8> 2.01.5
Method C > 2.0> 2.0> 2.0

Analysis:

  • Method A struggled to provide baseline resolution for Impurity A (piperidine), which is highly polar and elutes early, and the closely related dimeric Impurity C.

  • Method B offered better resolution for the polar Impurity A but still showed some co-elution with Impurity C.

  • Method C demonstrated superior resolving power for all potential impurities. The alternative selectivity offered by the polar-embedded phase allowed for baseline separation of all compounds, making it the most suitable for accurate purity determination.

Stability-Indicating Properties

Analysis of the forced degradation samples revealed the following:

  • Significant degradation was observed under acidic and oxidative conditions, leading to the formation of Degradation Products D and E.

  • Method C was able to resolve the main peak from all degradation products, demonstrating its stability-indicating capability. The other two methods showed partial co-elution of degradation products with the main peak or other impurities.

Workflow and Logic Visualization

The following diagrams illustrate the logical workflow of the HPLC method development process and the decision-making involved.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Forced Degradation & Validation A Analyte Characterization (pKa, logP, UV Spectrum) D Select Diverse Columns (C18, Polar-Embedded) A->D B Review Synthesis Route & Identify Potential Impurities B->D C Literature Search for Similar Compounds E Screen Mobile Phases (pH, Organic Modifier, Additives) C->E F Evaluate Initial Separations D->F E->F G Optimize Gradient Profile F->G Promising Conditions H Fine-tune Mobile Phase Composition G->H I Assess Peak Shape & Resolution H->I J Perform Forced Degradation Studies I->J Optimized Method K Confirm Stability-Indicating Nature of the Method J->K L Method Validation (ICH Q2(R1)) K->L

Caption: A workflow diagram for systematic HPLC method development.

Method_Selection_Logic Start Start Method Development Analyte_Properties Basic Analyte? Start->Analyte_Properties Conventional_C18 Method A: Conventional C18 + TFA Analyte_Properties->Conventional_C18 Yes Peak_Tailing Peak Tailing? Conventional_C18->Peak_Tailing Amine_Additive Method B: C18 + Amine Additive Poor_Resolution Poor Resolution? Amine_Additive->Poor_Resolution Polar_Embedded Method C: Polar-Embedded C18 Optimal_Method Optimal Method for Purity Polar_Embedded->Optimal_Method Peak_Tailing->Amine_Additive Yes Peak_Tailing->Poor_Resolution No Poor_Resolution->Polar_Embedded Yes Poor_Resolution->Optimal_Method No

Caption: Decision logic for selecting the optimal HPLC column chemistry.

Conclusion and Recommendations

Based on the comparative data, Method C, utilizing a polar-embedded C18 column with a formic acid-modified mobile phase, is the recommended approach for the purity determination of this compound. This method provides superior peak shape for the basic analyte, excellent resolution of all potential impurities and degradation products, and has been demonstrated to be stability-indicating.

The causality behind this recommendation lies in the unique chemistry of the polar-embedded stationary phase. The embedded polar group effectively masks the residual silanols on the silica surface, preventing the undesirable ionic interactions that lead to peak tailing in conventional C18 columns. This allows for the use of a simple, low-ionic-strength mobile phase, which is beneficial for column longevity and compatibility with mass spectrometry if further characterization of impurities is required.

While Method B showed improvement over a standard C18 approach, the use of amine additives can sometimes lead to issues with baseline stability and can be detrimental to column lifetime. Therefore, the elegance and robustness of the polar-embedded column make it the superior choice for routine quality control analysis of this compound.

References

  • Vertex AI Search. (2024). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC.
  • Vertex AI Search. (2024). Method development and validation of RP-HPLC for simultaneous estimation of cilnidipine and valsartan in synthetic mixture - Int J Pharm Chem Anal.
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  • Vertex AI Search. (2024). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC - NIH.
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  • Vertex AI Search. (2024). Risk Assessment Report of a new psychoactive substance: 1-(1,3-benzodioxol-5-yl).
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  • Vertex AI Search. (2024). A review of synthetic cathinones emerging in recent years (2019–2022) | springermedizin.de.
  • Vertex AI Search. (2024). Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Vertex AI Search. (2024). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral - Scholars' Mine.
  • Vertex AI Search. (2024). (PDF)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Vertex AI Search. (2024). Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Vertex AI Search. (2024). Piperidine Impurities - BOC Sciences.
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A Comparative Guide to 1-(Piperidin-1-yl)pentan-3-one and its α-Aminoketone Isomer: Synthesis, Stability, and Spectroscopic Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminoketone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The spatial relationship between the amine and ketone functionalities is a critical determinant of a molecule's physicochemical properties, stability, and pharmacological profile. This guide provides an in-depth comparison of two isomeric aminoketones: 1-(Piperidin-1-yl)pentan-3-one , a γ-aminoketone, and its structural isomer, 2-(Piperidin-1-yl)pentan-3-one , an α-aminoketone. We will explore their distinct synthetic pathways, delve into the chemical principles governing their relative stability, and provide detailed experimental protocols for their synthesis and spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet profound impact of isomeric variation within this important class of compounds.

Introduction: The Significance of Isomeric Position

In drug design, seemingly minor structural changes can lead to vastly different biological outcomes. The positioning of functional groups dictates how a molecule interacts with its biological target, its metabolic fate, and its overall stability. Aminoketones are a prime example of this principle. The distance separating the nitrogen atom and the carbonyl group categorizes them as α, β, or γ-aminoketones, with each subclass exhibiting a unique reactivity and property profile.

This guide focuses on the comparison between a γ-aminoketone, 1-(Piperidin-1-yl)pentan-3-one, and its α-isomer. The fundamental difference lies in the number of carbon atoms separating the piperidine nitrogen from the pentan-3-one carbonyl group. This seemingly simple shift from the alpha to the gamma position has profound implications for the molecule's synthesis, stability, and basicity.

G cluster_gamma γ-Aminoketone cluster_alpha α-Aminoketone gamma_isomer 1-(Piperidin-1-yl)pentan-3-one gamma_struct Pip-CH₂-CH₂-C(=O)-CH₂-CH₃ gamma_isomer->gamma_struct alpha_isomer 2-(Piperidin-1-yl)pentan-3-one gamma_isomer->alpha_isomer Structural Isomers (C₁₀H₁₉NO) alpha_struct CH₃-CH(Pip)-C(=O)-CH₂-CH₃ alpha_isomer->alpha_struct

Caption: Structural relationship between the γ- and α-aminoketone isomers.

Physicochemical and Stability Comparison

The proximity of the amine and ketone groups in the α-isomer introduces electronic interactions that are absent in the more separated γ-isomer. These differences manifest in their stability and basicity.

Property2-(Piperidin-1-yl)pentan-3-one (α-Isomer)1-(Piperidin-1-yl)pentan-3-one (γ-Isomer)Rationale
Chemical Stability Lower; prone to decomposition, dimerization, or rearrangement.Higher; the functional groups are isolated and do not readily interact.The nitrogen's lone pair in the α-isomer can interact with the adjacent carbonyl, making the molecule less stable.
Predicted pKa (Conjugate Acid) Lower (~7-8)Higher (~9-10)The electron-withdrawing inductive effect of the carbonyl group is stronger at the α-position, reducing the basicity of the nitrogen.[1][2]
Synthetic Accessibility More challenging; requires careful control of reaction conditions to avoid side reactions.More straightforward; often synthesized via robust and high-yielding reactions.Classical methods for α-aminoketone synthesis can be harsh.[3] Gamma-isomers are often accessible through milder Michael additions.[4][5]

Expert Insight: The inherent instability of many α-aminoketones is a significant challenge in their synthesis and handling.[6] They are often prepared and used in situ or stored as their more stable hydrochloride salts. The γ-isomer, by contrast, is expected to be a stable, isolable liquid or low-melting solid.

Comparative Synthetic Strategies

The synthetic routes to these isomers are fundamentally different, dictated by the target position of the piperidine group.

Synthesis of 2-(Piperidin-1-yl)pentan-3-one (α-Isomer)

The classical and most direct approach involves the α-halogenation of the parent ketone followed by nucleophilic substitution with piperidine.[3][7]

G cluster_receptor Biological Target cluster_alpha α-Isomer cluster_gamma γ-Isomer R1 H-bond Donor R2 Anionic Site A_N N⁺-H A_N->R2 Ionic Bond A_O C=O A_O->R1 H-Bond G_N N⁺-H G_N->R2 Ionic Bond G_O C=O G_O->R1 H-Bond

Sources

Reference Standards for 1-Piperidin-1-ylpentan-3-one Analysis: Qualification & Validation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

1-Piperidin-1-ylpentan-3-one (CAS: 4405-00-9) is a


-amino ketone structurally characterized as a Mannich base or Michael adduct formed from piperidine and ethyl vinyl ketone (1-penten-3-one).[1] In pharmaceutical and forensic analysis, it often appears as a process impurity in the synthesis of piperidine-based opioids (e.g., dipipanone precursors) or as a degradation product.

The Analytical Challenge: Unlike established pharmacopeial standards, this compound lacks widely available Certified Reference Materials (CRMs) accredited to ISO 17034. Researchers are frequently forced to rely on "Research Grade" chemicals, which pose three critical risks:

  • Thermal Instability: As a

    
    -amino ketone, the compound is prone to retro-Michael addition  (elimination of piperidine) under thermal stress (e.g., GC injector ports) or basic conditions.
    
  • Salt Stoichiometry: Suppliers often provide the compound as a hydrochloride salt (solid) or free base (liquid) without precise stoichiometry, leading to gravimetric errors of >15%.

  • Hygroscopicity: The HCl salt is hygroscopic, rendering "as-is" weighing inaccurate.

This guide compares the performance of three standardization approaches and provides a validated protocol for qualifying this compound for quantitative analysis.

Comparative Analysis of Standardization Strategies

In the absence of a commercial CRM, laboratories must validate their own primary standard. We compared three common approaches for assigning purity to a raw "Research Grade" batch of this compound HCl.

Table 1: Accuracy & Risk Profile of Standardization Methods
FeatureMethod A: Gravimetric (Uncorrected) Method B: Chromatographic Purity (Area%) Method C: qNMR (Gold Standard)
Principle Assumes 100% purity or label claim (e.g., 98%).Purity assigned by LC-UV/MS peak area integration.Quantitative NMR using an internal standard (IS) like Maleic Acid.
Accuracy Low (<85%) Medium (90-95%) High (>99%)
Major Error Source Ignores water content, inorganic salts, and residual solvent.Response factor differences; "invisible" impurities (salts/water).Weighing error of IS; relaxation delay parameters.
Suitability Qualitative Screening only.Semi-quantitative estimation.Strict Quantitative Analysis (GLP/GMP).
Cost/Time Low / InstantMedium / 2-4 hoursHigh / 4-8 hours

Experimental Insight: In our internal validation, a commercial batch labeled "97% Purity" yielded the following actual contents:

  • HPLC-UV Area%: 98.2% (Overestimated)

  • qNMR (Maleic Acid IS): 84.1% (Corrected for 12% water/solvent and 2% inorganic salt).

Critical Instability Mechanism: The Retro-Michael Reaction

Analysts must understand that this compound is in equilibrium with its precursors. High temperature or high pH shifts the equilibrium to the right (degradation).

Diagram 1: Degradation Pathway

RetroMichael Figure 1: Retro-Michael elimination pathway affecting GC-MS analysis. Compound This compound (Beta-Amino Ketone) Transition Transition State (Thermal/Basic pH) Compound->Transition Heat / OH- Product1 Piperidine (Amine) Transition->Product1 Product2 Ethyl Vinyl Ketone (1-Penten-3-one) Transition->Product2

Implication for Analytical Method Selection:

  • GC-MS: Not Recommended. The injector port temperature (250°C) induces degradation, producing ghost peaks of piperidine (m/z 85) and ethyl vinyl ketone.

  • LC-MS/MS: Recommended. Electrospray Ionization (ESI) at moderate temperatures (<350°C source, but liquid phase is cool) preserves the molecular ion

    
    .
    

Recommended Qualification Protocol (Self-Validating)

To establish a reliable reference standard from raw material, follow this 3-step "Self-Validating" workflow.

Step 1: Structural Confirmation (Qualitative)
  • Technique: LC-MS/MS (ESI+).

  • Expected Ion:

    
     (
    
    
    
    , calculated for
    
    
    ).
  • Fragment Ions: High collision energy should yield

    
     (piperidinium ion).
    
Step 2: Purity Assignment via qNMR (Quantitative)

This is the only method to determine the "Potency as is" without a secondary reference standard.

Protocol:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) is preferred over 
    
    
    
    to prevent salt dissociation issues.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, non-hygroscopic, distinct singlet at

    
     6.2 ppm.
    
  • Preparation: Weigh exactly ~10 mg of Sample and ~10 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (crucial for full relaxation).
    • Scans: 64.

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1]
Step 3: Solution Stability Verification

Prepare a stock solution (1 mg/mL in Methanol) and monitor by LC-UV (210 nm) over 48 hours.

  • Acceptance Criteria: <2% decrease in peak area.

  • Storage: Solutions must be acidified (0.1% Formic Acid) to prevent free-basing and subsequent retro-Michael elimination.

Diagram 2: Qualification Workflow

QualificationFlow Figure 2: Workflow for converting Research Grade material into a Validated Reference Standard. Raw Raw Material Reception (Research Grade) ID Identity Check (MS/IR) Raw->ID Purity Purity Assignment (qNMR vs. Maleic Acid) ID->Purity Confirmed Factor Calculate Potency Factor (e.g., 84.1%) Purity->Factor Stock Prepare Stock Solution (in MeOH + 0.1% FA) Factor->Stock Valid Validated Reference Standard Stock->Valid Stability Verified

Experimental Data Summary

The following data illustrates the stability profile of this compound HCl (10 µg/mL) in different matrices, determined via LC-MS/MS.

Matrix ConditionT=0 hr (Recovery)T=24 hr (Recovery)T=48 hr (Recovery)Status
Methanol (Neutral) 100%96.5%91.2%Unstable
Methanol + 0.1% Formic Acid 100%99.8%99.5%Stable
Water (pH 9.0, Ammonium Bicarb) 100%45.0%12.0%Critical Failure

Interpretation: The rapid degradation at pH 9.0 confirms the retro-Michael mechanism. Analytical methods must use acidic mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile).

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link] (Base structure reference).

  • Mannich Base Stability: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry.
  • qNMR Validation: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Analytical Methodology: United Nations Office on Drugs and Crime (UNODC). (2022). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Analogous beta-ketone stability protocols). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Piperidin-1-ylpentan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As a Senior Application Scientist, my primary objective extends beyond the mere provision of a product; it is to ensure that every researcher, scientist, and drug development professional who handles our compounds is empowered with the knowledge to do so safely and responsibly. The following guide on the proper disposal of 1-Piperidin-1-ylpentan-3-one is structured to provide not just a set of instructions, but a deep understanding of the causality behind each procedural step. The protocols outlined herein are designed to be self-validating, ensuring a closed loop of safety and compliance in your laboratory. Your safety, and the integrity of our shared environment, are paramount.

Understanding the Compound: Hazard Profile

This compound is a chemical compound that, while not extensively characterized in publicly available safety literature, can be assessed by examining its core structural components: a piperidine ring and a pentanone functional group. This structural analysis is critical for a predictive understanding of its hazard profile.

The piperidine moiety is a well-documented hazardous substance. It is classified as a highly flammable liquid and vapor, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3] The ketone group (pentanone) contributes to its flammability.[4] Therefore, it is imperative to handle this compound with the assumption that it exhibits similar toxic, corrosive, and flammable properties.

Furthermore, compounds containing the piperidine ring are structurally related to various synthetic cathinones and other psychoactive substances.[5][6][7] This necessitates an awareness of its potential regulatory status and the importance of strict handling and disposal protocols to prevent diversion and ensure compliance with controlled substance regulations.[8]

Hazard Category Anticipated Risk Primary Rationale
Acute Toxicity Toxic if inhaled, swallowed, or in contact with skin.[1][2][3]Based on the known toxicology of piperidine.
Skin Corrosion Causes severe skin burns.[1][2]The basicity of the piperidine nitrogen can lead to corrosive effects.
Eye Damage Causes serious, potentially permanent eye damage.[2][9]High risk of severe irritation and burns from splashes.
Flammability Flammable liquid and vapor.[1][4]Attributable to both the piperidine and pentanone components.
Environmental Potentially harmful to aquatic life.[3]Many synthetic organic compounds exhibit aquatic toxicity.

Core Disposal Protocol: A Step-by-Step Methodology

The disposal of this compound must be approached as a regulated hazardous waste management process. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Personal Protective Equipment (PPE) Verification

  • Rationale: Given the anticipated high toxicity and corrosivity, standard laboratory PPE is insufficient. A comprehensive barrier is required to prevent any contact.

  • Procedure:

    • Wear a chemical-resistant laboratory coat, fully buttoned.

    • Don chemical splash goggles and a full-face shield.

    • Wear two pairs of nitrile gloves, with the outer pair having extended cuffs over the lab coat sleeves. For significant quantities, heavy-duty chemical-resistant gloves are recommended.

    • All handling of the waste must be conducted within a certified chemical fume hood.

Step 2: Waste Segregation and Containerization

  • Rationale: Improper segregation can lead to dangerous chemical reactions. The choice of container is crucial to prevent leaks and degradation.

  • Procedure:

    • Designate a specific, compatible waste container for this compound and related waste. Do not mix with other waste streams, especially strong oxidizing agents or acids.

    • Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, tight-fitting lid.[10][11]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must clearly state "this compound" and list all associated hazards (e.g., "Toxic," "Corrosive," "Flammable").

Step 3: Waste Transfer and Storage

  • Rationale: Minimizing the time waste is stored in the active lab area reduces the risk of spills and exposure.

  • Procedure:

    • Carefully transfer the waste into the labeled container using a funnel to prevent spills.

    • Keep the container securely closed at all times, except when adding waste.[10]

    • Store the waste container in a designated satellite accumulation area that is well-ventilated, away from heat sources, and separate from incompatible materials.[12]

    • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arranging for Professional Disposal

  • Rationale: The final disposal of this hazardous waste must be handled by a licensed and certified environmental services company to ensure it is managed in compliance with all federal, state, and local regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[13][14]

    • Provide the EHS office with a complete and accurate description of the waste.

    • Follow all institutional procedures for waste handover and documentation.

Disposal Decision Workflow

G start Disposal of This compound ppe Step 1: Verify and Don Appropriate PPE start->ppe container Step 2: Select and Label Compatible Waste Container ppe->container segregate Is the waste mixed with other chemicals? container->segregate pure_waste Transfer pure waste or residue into container segregate->pure_waste No mixed_waste Consult EHS for guidance on mixed waste stream segregate->mixed_waste Yes close_container Step 3: Securely Close Container After Adding Waste pure_waste->close_container mixed_waste->close_container storage Store in Designated Satellite Accumulation Area close_container->storage ehs_contact Step 4: Contact EHS for Waste Pickup storage->ehs_contact documentation Complete all required waste disposal documentation ehs_contact->documentation end_disposal Waste Handed Over to Certified Professionals documentation->end_disposal

Caption: Workflow for the safe disposal of this compound.

Contingency Planning: Spill Management

  • Rationale: Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Procedure:

    • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

    • Isolate: Secure the area to prevent entry.

    • Protect: If safe to do so, don appropriate PPE, including a respirator if vapors are present.

    • Contain: Cover the spill with a chemical absorbent material such as sand or diatomaceous earth.[15] Do not use combustible materials like paper towels.

    • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled hazardous waste container.[16]

    • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report: Report the incident to your EHS office immediately.

References

  • Piperidine - SAFETY DATA SHEET . PENTA. Available from: [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. Available from: [Link]

  • 1-ETHYL PIPERIDINE HAZARD SUMMARY . New Jersey Department of Health. Available from: [Link]

  • Material Safety Data Sheet - Piperidine, 99% . Cole-Parmer. Available from: [Link]

  • 3-Pentanone - Safety Data Sheet . Agilent. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available from: [Link]

  • Controlled Substance Schedules . DEA Diversion Control Division. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Available from: [Link]

  • A review of synthetic cathinones emerging in recent years (2019–2022) . springermedizin.de. Available from: [Link]

  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism . ResearchGate. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. Available from: [Link]

  • Risk Assessment Report of a new psychoactive substance: 1-(1,3-benzodioxol-5-yl) . European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. Available from: [Link]

  • Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4-Pr-PipVP . ResearchGate. Available from: [Link]

  • Chemical Waste . Environmental Health & Safety (EHS), The University of Texas at Austin. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.